4,4-Dimethyl-2-(methylamino)pentanoic acid
説明
Structure
3D Structure
特性
IUPAC Name |
4,4-dimethyl-2-(methylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-8(2,3)5-6(9-4)7(10)11/h6,9H,5H2,1-4H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQSRLFMHOHZQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C(=O)O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical structure and physicochemical properties of 4,4-Dimethyl-2-(methylamino)pentanoic acid
Initiating Data Collection
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Refining Search Parameters
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Refining the Search Strategy
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Developing the Estimation Strategy
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Outlining the Estimation Approach
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Developing the Inferences
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Estimating from Isomers
I've made progress by identifying relevant related structures, specifically (S)-4-Methyl-2-(methylamino)pentanoic acid and N,N-dimethyl-L-leucine. These will be the primary sources for estimating the properties of 4,4-Dimethyl-2-(methylamino)pentanoic acid. I'm focusing on creating an accurate table of estimated physicochemical properties, and will meticulously document the rationale for each estimate. I'll include molecular weight, pKa, logP, solubility, and melting/boiling point.
Technical Guide: The Role of 4,4-Dimethyl-2-(methylamino)pentanoic Acid in Peptidomimetic Design
[1]
Executive Summary
This technical guide analyzes the structural and functional utility of 4,4-Dimethyl-2-(methylamino)pentanoic acid —commonly referred to in peptidomimetic literature as
As a non-canonical amino acid, this residue represents a convergence of two critical design elements:
Chemical Identity & Structural Significance[1][2][3]
Nomenclature and Structure
The IUPAC name 4,4-Dimethyl-2-(methylamino)pentanoic acid describes a five-carbon chain with a gem-dimethyl group at the
-
Common Names:
-Methyl-Neopentylglycine ( -Me-Npg), -Methyl-Homo-tert-leucine ( -Me-Htl).[1] -
Structural Analogy: It is the
-methylated analog of Homo-tert-leucine .[1] It can also be viewed as a Leucine analog where the -methine is replaced by a quaternary carbon (adding a methyl group), and the amine is methylated.[1]
Physicochemical Profile
The molecule introduces a unique "hydrophobic brick" into the peptide chain.[1]
| Property | Description | Impact on Drug Design |
| Steric Bulk | Creates a high barrier to rotation around the | |
| N-Methylation | Methyl group on backbone Nitrogen | Eliminates the H-bond donor capability of the amide; introduces steric clash with the preceding carbonyl oxygen ( |
| Lipophilicity | High Carbon/Heteroatom ratio | Significantly increases |
| Proteolytic Stability | Non-canonical side chain + N-Me | The bulky side chain prevents fit into the S1 pockets of common proteases (e.g., Trypsin, Chymotrypsin), while N-methylation blocks cleavage by preventing protease access to the scissile bond.[1] |
Peptidomimetic Design Principles
Conformational Restriction
The incorporation of
-
The N-Methyl Effect: N-methylation restricts the
torsion angle and favors the cis conformation of the preceding peptide bond ( ) more readily than non-methylated residues, although the trans isomer usually remains dominant.[1] It strongly disfavors -helical conformations due to steric clash between the N-Me group and the side chain of the preceding residue.[1] -
The Gamma-Branching Effect: The bulky tert-butyl group at the
-position acts as a "steric anchor," limiting side-chain mobility.[1] -
Synergy: Together, these features force the backbone into extended conformations (like Polyproline II ) or stabilize
-turns (types I and II), making it ideal for mimicing turn regions in GPCR ligands (e.g., MC4R agonists).[1]
Visualization of Steric Interactions
The following diagram illustrates the steric clashes introduced by
Caption: Mechanistic flow of N-Me-Npg induced conformational locking and protease resistance.
Synthesis & Acquisition
Researchers typically acquire this building block via custom synthesis or specialized vendors.[1]
Synthesis Pathway (Reductive Amination)
The most robust route to
-
Starting Material: (S)-2-amino-4,4-dimethylpentanoic acid (Neopentylglycine).[1]
-
Protection: Protect the
-amine with a carbamate (e.g., Boc or Cbz) if using direct methylation, or use the free amino acid for reductive amination.[1] -
Methylation Step:
-
Fmoc-Protection: For SPPS, the final product must be converted to Fmoc-
-Me-Npg-OH .[1]
Experimental Protocol: Solid Phase Peptide Synthesis (SPPS)
Incorporating
Coupling Protocol (The "Difficult Coupling" Cycle)
Objective: Couple Fmoc-AA-OH onto the N-terminus of a resin-bound peptide.[1]
Context: When coupling onto
Reagents:
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.[1]
-
Base: HOAt (1-Hydroxy-7-azabenzotriazole) + DIEA (Diisopropylethylamine).[1]
-
Alternative: Triphosgene (creates acid chloride in situ) or BTC.[1]
Step-by-Step Methodology:
-
Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 30 min.
-
Deprotection: Remove Fmoc from the previous residue using 20% Piperidine/DMF (2 x 5 min).[1] Wash DMF (5x), DCM (3x), DMF (3x).[1]
-
Activation (Pre-activation is critical):
-
Coupling:
-
Add the activated solution to the resin.[1]
-
Microwave Assistance: Heat to 75°C for 10 minutes (25W). Note: If microwave is unavailable, double couple at RT for 2 hours each.
-
-
Monitoring: Use the Chloranil Test (for secondary amines) or Kaiser Test (if coupling onto a primary amine).[1] Note: Kaiser test does not work well for N-methylated residues; use Chloranil or micro-cleavage LCMS.[1]
-
Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Coupling the Next Residue (Onto N-Me-Npg)
This is the hardest step.[1] The secondary amine of
-
Recommended: Use BTC (Bis(trichloromethyl)carbonate) or Triphosgene to generate the acid chloride of the incoming Fmoc-Amino Acid.[1]
-
Protocol:
Applications & Case Studies
MC4 Receptor Agonists
Research into Melanocortin-4 Receptor (MC4R) agonists for obesity treatment has utilized
Natriuretic Peptide Receptor-B (NPR-B) Agonists
Patent literature (e.g., US8546523B2) identifies 4,4-dimethyl-2-(methylamino)pentanoic acid as a key "non-conventional amino acid" in the design of linear peptide analogs of C-Type Natriuretic Peptide (CNP).[1]
References
-
Chemical Identity & Properties
-
Peptidomimetic Design & Synthesis
-
Kessler, H. (1982).[1] "Conformation and Biological Activity of Cyclic Peptides." Angewandte Chemie International Edition. (Discusses N-methyl and steric constraints).
-
Chatterjee, J., et al. (2008).[1] "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research. Link[1]
-
-
Applications (NPR-B Agonists)
-
Applications (MC4R Agonists)
Solubility profile of 4,4-Dimethyl-2-(methylamino)pentanoic acid in organic solvents
An In-depth Technical Guide Solubility Profile of 4,4-Dimethyl-2-(methylamino)pentanoic acid in Organic Solvents: A Methodological Approach
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from purification and formulation to bioavailability.[1][2] This guide provides a comprehensive framework for systematically determining the solubility profile of 4,4-Dimethyl-2-(methylamino)pentanoic acid, a non-polar N-methylated amino acid derivative. Given the absence of extensive public data for this specific molecule, this document emphasizes the theoretical principles and practical methodologies required to generate a robust and reliable solubility profile. We will detail the strategic selection of organic solvents, provide step-by-step protocols for both thermodynamic and kinetic solubility determination, and discuss best practices for data analysis and interpretation, all within the context of Good Laboratory Practices (GLP). This guide is intended for researchers, chemists, and drug development professionals tasked with characterizing novel chemical entities.
Introduction: The Critical Role of Solubility
In pharmaceutical sciences, understanding a compound's solubility is not merely an academic exercise; it is a cornerstone of successful drug development. The rate and extent to which a compound dissolves in a solvent system governs its absorption, distribution, and ultimate therapeutic efficacy. For process chemists, solubility data is essential for designing efficient crystallization, purification, and isolation procedures.[1] For formulation scientists, this profile dictates the choice of excipients and the feasibility of various dosage forms.
1.1. Molecular Profile: 4,4-Dimethyl-2-(methylamino)pentanoic acid
4,4-Dimethyl-2-(methylamino)pentanoic acid is a derivative of leucine, characterized by two key structural modifications: a tertiary butyl group on the side chain and a methyl group on the alpha-amino nitrogen. These features have significant implications for its solubility:
-
Amino Acid Backbone: Like all amino acids, it possesses a carboxylic acid and an amino group, giving it the potential to exist as a zwitterion in certain environments. This imparts a degree of polarity.[3]
-
Tertiary Butyl Group: The bulky, non-polar t-butyl group significantly increases the molecule's hydrophobicity compared to natural amino acids.
-
N-Methylation: The methylation of the amino group can slightly reduce its hydrogen bond donating capacity, which may influence its interaction with protic solvents.
Based on this structure, the molecule is expected to be generally insoluble in non-polar hydrocarbon solvents but may exhibit varying degrees of solubility in organic solvents of intermediate to high polarity.[3][4]
1.2. Fundamental Principles of Solubility
The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the interplay of intermolecular forces.[5] The guiding principle is often simplified to "like dissolves like," meaning substances with similar polarities and hydrogen bonding capabilities tend to be miscible.[6] The overall free energy change of dissolution (ΔG_sol) depends on two main factors:
-
Enthalpy of Solution (ΔH_sol): The energy required to overcome the solute-solute interactions in the crystal lattice and the solvent-solvent interactions, balanced by the energy released from the formation of new solute-solvent interactions. For most solids, this process is endothermic (requires heat), meaning solubility tends to increase with temperature.[5][7][8]
-
Entropy of Solution (ΔS_sol): The change in disorder. Dissolution typically increases the entropy of the system as the ordered crystal lattice is broken down, which favors the dissolving process.
Strategic Solvent Selection
A systematic approach to solvent selection is crucial for building a meaningful solubility profile. Solvents should be chosen to cover a wide range of polarities and hydrogen bonding capabilities.[9] The pharmaceutical industry also places strong emphasis on the safety, environmental impact, and regulatory compliance of solvents used in manufacturing.[1][10][11]
Table 1: Recommended Panel of Organic Solvents for Solubility Screening
| Solvent Class | Solvent | Dielectric Constant (20°C)¹ | Polarity Type | Rationale for Inclusion |
| Polar Protic | Methanol | 33.0 | Protic | Hydrogen bond donor/acceptor, highly polar. |
| Ethanol | 24.5 | Protic | Common, less toxic alcohol, slightly less polar than methanol. | |
| Isopropanol (IPA) | 19.9 | Protic | Common process solvent, further reduces polarity. | |
| Polar Aprotic | Acetonitrile (ACN) | 37.5 | Aprotic | High dielectric constant, hydrogen bond acceptor. |
| Acetone | 20.7 | Aprotic | Common ketone, good for moderately polar compounds. | |
| Dimethyl Sulfoxide (DMSO) | 47.0 | Aprotic | Powerful, highly polar solvent, can dissolve a wide range of substances.[12] | |
| Ethyl Acetate (EtOAc) | 6.0 | Aprotic | Common ester, medium polarity, often used in chromatography/crystallization. | |
| Non-Polar | Dichloromethane (DCM) | 9.1 | Aprotic | Chlorinated solvent, effective for many organic compounds (use with caution). |
| Toluene | 2.4 | Aprotic | Aromatic hydrocarbon, representative of non-polar systems. | |
| Heptane/Hexane | 1.9 | Aprotic | Aliphatic hydrocarbon, represents a highly non-polar environment. |
¹Dielectric constants are approximate values taken from common reference materials.[13]
Experimental Methodologies
Two primary types of solubility are measured in pharmaceutical development: thermodynamic and kinetic. Understanding the distinction is vital for correct data interpretation.[7]
-
Thermodynamic Solubility: The equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. This is the "true" solubility and is determined using methods that allow the system to reach equilibrium, such as the shake-flask method.[7][14]
-
Kinetic Solubility: The concentration of a compound at the point it begins to precipitate from a solution when added from a concentrated stock (e.g., in DMSO). It is a measure of how quickly a compound dissolves and precipitates and is often used in high-throughput screening.[15]
Caption: General experimental workflow for solubility determination.
3.1. Protocol 1: Equilibrium Solubility via Shake-Flask Method
This method remains the gold standard for determining thermodynamic solubility.[14] The protocol is designed to ensure a true equilibrium is reached between the undissolved solid and the saturated solution.
Causality Behind Choices:
-
Excess Solid: Adding an excess of the compound ensures that the solution becomes saturated.
-
Controlled Temperature: Solubility is temperature-dependent, so a constant temperature bath is critical for reproducibility.[5][8]
-
Agitation: Constant agitation maximizes the surface area contact between the solute and solvent, facilitating the approach to equilibrium.
-
Equilibration Time: A sufficient duration (typically 24-72 hours) is necessary to ensure equilibrium is reached.[14] For a new compound, it is best practice to perform a time-course study (e.g., sampling at 12, 24, 48, and 72 hours) to confirm that the concentration has plateaued.
-
Phase Separation: Centrifugation followed by filtration through a low-binding filter (e.g., PTFE) is crucial to separate the saturated solution from any undissolved solid without causing premature precipitation or loss of compound due to adsorption.[14][15]
Step-by-Step Protocol:
-
Preparation: Add an excess amount of 4,4-Dimethyl-2-(methylamino)pentanoic acid (e.g., 10-20 mg, accurately weighed) to a series of glass vials.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of each selected organic solvent to the respective vials.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25 °C). Agitate for 24-48 hours.
-
Phase Separation: After equilibration, allow the vials to stand briefly for large particles to settle. Withdraw an aliquot of the supernatant and filter it through a 0.22 µm chemical-resistant filter (e.g., PTFE) into a clean analysis vial.
-
Self-Validation: To check for adsorption to the filter, a known standard solution can be passed through the filter and the concentration of the filtrate analyzed.
-
-
Dilution: If necessary, accurately dilute the filtrate with a suitable mobile phase or solvent to bring the concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the concentration of the diluted filtrate using a validated analytical method, such as HPLC-UV or LC-MS.
-
Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for any dilution factors.
-
Solid Phase Analysis: After the experiment, it is good practice to recover the remaining solid and analyze it (e.g., by XRPD or DSC) to ensure no polymorphic transformation or solvate formation occurred during equilibration.[14]
3.2. Protocol 2: High-Throughput Kinetic Solubility
This method is ideal for early-stage discovery when compound availability is limited and rapid rank-ordering is needed.[15] It relies on detecting the precipitation of the compound from a supersaturated solution.
Step-by-Step Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10-20 mM).
-
Plate Preparation: In a 96-well microplate, add the selected organic solvents to the wells.
-
Compound Addition: Using a liquid handler, add a small volume of the DMSO stock solution to the solvent-containing wells to initiate precipitation. This is typically done as a serial dilution.
-
Incubation: Shake the plate for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Detection: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader. The concentration at which turbidity appears is the kinetic solubility.[15]
Caption: Decision logic for selecting a solubility method.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, structured table to allow for easy comparison and analysis.
Table 2: Solubility Profile of 4,4-Dimethyl-2-(methylamino)pentanoic acid at 25°C (Template)
| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) | Visual Observation |
| Methanol | Polar Protic | Experimental Data | Calculated Data | e.g., Clear solution |
| Ethanol | Polar Protic | Experimental Data | Calculated Data | e.g., Hazy suspension |
| Acetonitrile | Polar Aprotic | Experimental Data | Calculated Data | e.g., Fine precipitate |
| Ethyl Acetate | Polar Aprotic | Experimental Data | Calculated Data | e.g., Insoluble |
| Dichloromethane | Non-Polar | Experimental Data | Calculated Data | e.g., Insoluble |
| Heptane | Non-Polar | Experimental Data | Calculated Data | e.g., Insoluble |
Interpretation: The resulting profile will likely show higher solubility in polar solvents, particularly those that can interact with the amino acid functional groups. The bulky non-polar tail will limit solubility in highly polar protic solvents compared to simpler amino acids but may enhance it in solvents of intermediate polarity like acetone or ethyl acetate. The data should be correlated with solvent polarity indices to understand the structure-solubility relationship.
Adherence to Good Laboratory Practices (GLP)
For data to be considered reliable and trustworthy, especially in a regulatory context, all solubility studies must be conducted in accordance with Good Laboratory Practices (GLP).[16][17]
Key GLP Considerations:
-
Protocol: All procedures must be detailed in a formal study protocol.[17]
-
Documentation: Every step, from weighing the compound to the final analytical result, must be meticulously documented in real-time.
-
Instrument Calibration: All instruments (balances, pipettes, HPLC systems, incubators) must be properly calibrated and their performance verified.
-
Data Integrity: Raw and processed data must be securely stored and traceable.
-
Quality Assurance: An independent Quality Assurance (QA) unit should review the protocol and final report to ensure compliance with GLP principles.[18]
Conclusion
Determining the solubility profile of a novel compound like 4,4-Dimethyl-2-(methylamino)pentanoic acid is a foundational step in its development. While no public dataset may exist, a systematic application of established methodologies can generate the necessary data with high confidence. By employing a strategically selected solvent panel and executing the robust shake-flask method under GLP conditions, researchers can build a comprehensive and reliable solubility profile. This data is indispensable for guiding subsequent process chemistry, formulation development, and preclinical studies, ultimately accelerating the journey from discovery to application.
References
-
Title: The Solubility of Amino Acids in Various Solvent Systems Source: DigitalCommons@URI URL: [Link]
-
Title: Solvent selection for pharmaceuticals Source: ResearchGate URL: [Link]
-
Title: Solubility - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review Source: MDPI URL: [Link]
-
Title: Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? Source: ACS Publications URL: [Link]
-
Title: [Good laboratory practice of equilibrium solubility measurement] Source: PubMed URL: [Link]
-
Title: 1. Backgrounds of Amino Acids Source: Chemistry LibreTexts URL: [Link]
-
Title: The important role of solvents in the fine chemical industry Source: European Fine Chemicals Group (EFCG) URL: [Link]
-
Title: Solubility: Importance, Measurements and Applications Source: Analytik NEWS URL: [Link]
-
Title: Thermodynamic vs. Kinetic Solubility: Knowing Which is Which Source: American Pharmaceutical Review URL: [Link]
-
Title: Chapter 3: Renewable Solvent Selection in Medicinal Chemistry Source: Royal Society of Chemistry URL: [Link]
-
Title: Biochemistry, Dissolution and Solubility Source: NCBI Bookshelf URL: [Link]
-
Title: What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds Source: Technology Networks URL: [Link]
-
Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source: Lund University Publications URL: [Link]
-
Title: Solubility Source: Purdue University URL: [Link]
-
Title: Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures Source: Raytor URL: [Link]
-
Title: Principles of Solubility Source: ResearchGate URL: [Link]
-
Title: Policy: Good Laboratory Practices Advisories - Compliance Monitoring Source: US EPA URL: [Link]
-
Title: GLP studies for method development Source: Tentamus Group URL: [Link]
-
Title: Handbook: Good Laboratory Practice (GLP) Source: World Health Organization URL: [Link]
-
Title: Solubility Correlations of Common Organic Solvents Source: Figshare URL: [Link]
-
Title: Common Solvents Used in Organic Chemistry: Table of Properties Source: Michigan State University URL: [Link]
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An In-depth Technical Guide to the Conformational Constraints Induced by 4,4-Dimethyl-2-(methylamino)pentanoic Acid
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Conformational Control in Drug Design
In the intricate world of medicinal chemistry and drug discovery, the precise three-dimensional shape, or conformation, of a molecule is paramount to its biological activity. Unstructured, flexible molecules often pay a significant entropic penalty upon binding to their biological targets, leading to weaker interactions. The introduction of non-proteinogenic amino acids that impose specific conformational constraints is a powerful strategy to pre-organize a peptide or peptidomimetic into its bioactive conformation, thereby enhancing affinity, selectivity, and metabolic stability.[1][2]
This guide delves into the core principles of conformational constraint as exemplified by the novel amino acid, 4,4-Dimethyl-2-(methylamino)pentanoic acid. While direct experimental data on this specific molecule is nascent, its structure combines two potent and well-documented conformational-directing elements: N-methylation and gem-dimethyl substitution. By dissecting the influence of these individual modifications, we can build a comprehensive understanding of the unique structural landscape this amino acid imposes, offering a powerful tool for rational drug design.
Core Structural Features: A Duality of Constraint
The power of 4,4-Dimethyl-2-(methylamino)pentanoic acid as a tool for conformational control stems from two key structural modifications to a standard leucine-like scaffold:
-
N-Methylation: The addition of a methyl group to the backbone amide nitrogen.
-
gem-Dimethylation: The presence of two methyl groups on the gamma-carbon (Cγ) of the side chain.
These features work in concert to severely restrict the rotational freedom of both the peptide backbone and the amino acid side chain, providing a predictable and rigidifying effect on molecular architecture.
PART 1: The Influence of N-Methylation on the Peptide Backbone
N-methylation is a widely employed strategy in peptide chemistry to enhance therapeutic properties such as proteolytic resistance and membrane permeability.[3][4] Its primary conformational impact is on the peptide bond itself and the immediately surrounding backbone torsion angles.
The Cis/Trans Amide Bond Isomerization
A standard secondary amide bond in a peptide chain overwhelmingly favors the trans conformation (ω ≈ 180°). The introduction of an N-methyl group introduces steric clash that significantly lowers the energy barrier between the trans and cis (ω ≈ 0°) rotamers.[4] This increased propensity for the cis amide bond can dramatically alter the local and global structure of a peptide, often promoting turn-like structures that are less accessible to their non-methylated counterparts.[2]
Ramachandran (Φ/Ψ) Space Restriction
The steric bulk of the N-methyl group also restricts the allowable Ramachandran angles (Φ and Ψ) for both the N-methylated residue and the preceding residue in the peptide chain.[5] The presence of the methyl group on the nitrogen atom limits the conformational space, disfavoring regions that are typically populated by standard amino acids, such as the right-handed α-helical region.
PART 2: The gem-Dimethyl Effect on Side-Chain Conformation
The gem-dimethyl group, a common motif in natural products, is a powerful tool for inducing conformational rigidity through the Thorpe-Ingold effect.[1]
The Thorpe-Ingold Effect: Restricting Side-Chain Mobility
The presence of two methyl groups on the Cγ position sterically hinders rotation around the Cβ-Cγ bond (the χ2 torsion angle). This effect "funnels" the side-chain into a more limited set of preferred conformations. By locking the side-chain orientation, the gem-dimethyl group can prevent non-productive binding modes and reduce the entropic cost of receptor binding. This steric hindrance can also influence the preferred backbone conformation of the peptide.
Modulation of Physicochemical Properties
The two methyl groups significantly increase the lipophilicity of the side chain. This can be advantageous for improving membrane permeability, a key challenge in peptide drug development.[3]
PART 3: Synergistic Constraints and Predicted Conformation
The combination of N-methylation and gem-dimethylation in 4,4-Dimethyl-2-(methylamino)pentanoic acid creates a highly constrained building block. The N-methyl group's tendency to favor cis-amide bonds and promote turns, coupled with the side chain's restricted rotation due to the gem-dimethyl group, makes this amino acid a potent inducer of β-turn conformations. The steric bulk of both modifications likely disfavors extended or helical structures, forcing the peptide backbone to adopt a more compact, folded geometry in its vicinity.
| Feature | Primary Conformational Effect | Secondary Effects |
| N-Methylation | Increased propensity for cis-amide bond | Restricted Φ/Ψ angles; Blocks amide H-bond donor |
| gem-Dimethylation | Restricted side-chain rotation (χ2) | Increased lipophilicity; Steric influence on backbone |
| Combined Effect | Strong induction of turn-like structures | Highly rigid local conformation; Pre-organization for binding |
PART 4: A Practical Guide to Synthesis and Characterization
The successful application of 4,4-Dimethyl-2-(methylamino)pentanoic acid in drug discovery requires robust methods for its synthesis and detailed protocols for characterizing its conformational influence within a peptide sequence.
Proposed Synthetic Pathway
While a specific synthesis for 4,4-Dimethyl-2-(methylamino)pentanoic acid is not widely published, a plausible enantioselective route can be designed based on established methodologies for similar sterically hindered and N-methylated amino acids.[6] The following diagram outlines a potential retrosynthetic analysis.
Caption: Retrosynthetic analysis for 4,4-Dimethyl-2-(methylamino)pentanoic acid.
Step-by-Step Conceptual Protocol:
-
Asymmetric Aldol Condensation: Start with pivalaldehyde and an appropriate chiral auxiliary to stereoselectively introduce the C2 stereocenter and form a chiral aldehyde intermediate.
-
Chiral Amine Introduction: Employ a method like the Strecker synthesis or use an Ellman's N-sulfinylimine auxiliary to introduce the amino group at the C2 position with high diastereoselectivity.[6]
-
N-Methylation: If not introduced earlier, perform N-methylation under conditions that avoid racemization.
-
Hydrolysis and Deprotection: Remove all protecting groups to yield the final amino acid.
Conformational Analysis via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for elucidating the solution-state conformation of peptides containing this modified amino acid.[7]
Caption: Experimental workflow for NMR-based conformational analysis.
Detailed NMR Protocol:
-
Sample Preparation: Dissolve the purified peptide containing 4,4-Dimethyl-2-(methylamino)pentanoic acid in a suitable deuterated solvent (e.g., DMSO-d6, CD3CN).
-
Resonance Assignment:
-
Acquire a 2D TOCSY (Total Correlation Spectroscopy) experiment to identify all protons within each amino acid's spin system.
-
Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY experiment to establish sequential connectivity (Hα(i) to HN(i+1)) and identify through-space correlations.
-
The presence of a strong NOE between the Hα of the preceding residue (i-1) and the N-methyl protons of the modified residue (i) is a hallmark of a cis-amide bond.[8]
-
-
Structural Constraint Derivation:
-
Distance Restraints: Convert the volumes of NOE/ROE cross-peaks into upper-limit distance constraints between protons (<5 Å).
-
Dihedral Angle Restraints: Measure ³J-coupling constants from high-resolution 1D or 2D spectra to restrain backbone (Φ) and side-chain (χ) torsion angles using the Karplus equation.
-
-
Structure Calculation: Use the derived experimental restraints as input for molecular dynamics and simulated annealing programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the NMR data.[5]
X-ray Crystallography: The Solid-State Benchmark
While NMR provides information on the solution-state ensemble, X-ray crystallography offers a high-resolution snapshot of the peptide's conformation in the solid state.[9]
Crystallography Protocol:
-
Crystallization Screening: Screen a wide range of conditions (precipitants, pH, temperature) to obtain diffraction-quality crystals of the peptide. This remains the most challenging step.[9]
-
Data Collection: Expose the crystal to a high-intensity X-ray beam (often at a synchrotron source) and collect the resulting diffraction pattern.
-
Structure Solution and Refinement: Process the diffraction data to determine the electron density map of the molecule, from which an atomic model is built and refined. The resulting structure provides precise bond lengths, angles, and torsion angles.[10]
Computational Modeling: Exploring the Conformational Landscape
Molecular dynamics (MD) simulations are invaluable for exploring the conformational preferences of the amino acid and its impact on peptide structure over time.[11]
MD Simulation Protocol:
-
System Setup: Build an initial model of the peptide in an extended conformation and solvate it in an explicit solvent box (e.g., water or DMSO).
-
Parameterization: Generate force field parameters for the non-standard 4,4-Dimethyl-2-(methylamino)pentanoic acid residue if they are not already available.
-
Minimization and Equilibration: Minimize the energy of the system to remove steric clashes, followed by a period of equilibration under controlled temperature and pressure.
-
Production Simulation: Run a long-timescale (nanoseconds to microseconds) simulation to sample the conformational space available to the peptide.
-
Analysis: Analyze the trajectory to identify the most populated conformational states, measure key dihedral angles, and calculate Ramachandran plots to understand the conformational landscape.
Conclusion: A New Tool for Precise Molecular Engineering
4,4-Dimethyl-2-(methylamino)pentanoic acid represents a powerful, albeit under-explored, building block for peptide and peptidomimetic design. The synergistic conformational constraints imposed by its N-methyl and gem-dimethyl groups offer a reliable method for inducing rigid, turn-like structures. By understanding the fundamental principles of these modifications and applying the rigorous characterization techniques outlined in this guide, researchers can leverage this unique amino acid to engineer molecules with superior potency, selectivity, and drug-like properties, accelerating the development of next-generation therapeutics.
References
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. The Curious Wavefunction: Review on N-methylation [wavefunction.fieldofscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. ias.ac.in [ias.ac.in]
- 8. benchchem.com [benchchem.com]
- 9. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Strategic Integration of 4,4-Dimethyl-2-(methylamino)pentanoic Acid in Modern Drug Discovery: A Technical Guide
Foreword: The Imperative for Structural Diversity in Peptide Therapeutics
In the landscape of contemporary drug discovery, the limitations of the 20 canonical proteinogenic amino acids have become increasingly apparent. While peptides offer remarkable selectivity and potency, their therapeutic application is often hampered by poor metabolic stability and limited cell permeability. The strategic incorporation of non-proteinogenic amino acids (NPAAs) has emerged as a powerful tool to overcome these hurdles.[1] NPAAs introduce novel side-chain functionalities and backbone conformations, enabling the fine-tuning of a peptide's pharmacological profile.[2][3] Among these, N-methylated amino acids are of particular interest for their ability to enhance proteolytic resistance, improve membrane permeability, and constrain the peptide backbone into a bioactive conformation.[2][3][4] This guide provides an in-depth technical overview of a unique N-methylated NPAA, 4,4-Dimethyl-2-(methylamino)pentanoic acid, a key building block found in several potent bioactive natural products.
Introduction to 4,4-Dimethyl-2-(methylamino)pentanoic Acid: A Structurally Unique Building Block
4,4-Dimethyl-2-(methylamino)pentanoic acid is a non-proteinogenic amino acid characterized by a bulky tert-butyl group on the side chain and a methyl group on the alpha-amine. This unique substitution pattern imparts significant steric hindrance and lipophilicity. It is a constituent of several classes of cyclic depsipeptides with notable biological activities, including the etamycins, triostins, and echinomycins. These natural products have garnered significant interest for their potent antibacterial and anticancer properties.[5][6][7] The presence of 4,4-Dimethyl-2-(methylamino)pentanoic acid is crucial for the bioactivity of these compounds, contributing to their conformational rigidity and interaction with biological targets.
Physicochemical Properties and Structural Features
The distinct structural characteristics of 4,4-Dimethyl-2-(methylamino)pentanoic acid directly influence its behavior as a building block in peptide synthesis and the properties of the resulting peptides.
| Property | Description | Reference |
| Molecular Formula | C8H17NO2 | |
| Molecular Weight | 159.23 g/mol | |
| Key Structural Features | N-methylated alpha-amino group, tert-butyl side chain | |
| Predicted Lipophilicity (XLogP3) | ~1.8 | |
| Impact of N-methylation | Increases resistance to enzymatic degradation, enhances cell permeability by removing a hydrogen bond donor, and restricts backbone conformation. | [2][3][4] |
| Impact of tert-butyl group | Introduces significant steric bulk, influencing peptide folding and potentially enhancing hydrophobic interactions with target proteins. |
Enantioselective Synthesis of Fmoc-Protected (2S,3R)-3,4-Dimethyl-2-(methylamino)pentanoic Acid
The asymmetric synthesis of this sterically hindered amino acid is a critical step for its application in drug discovery. A robust and scalable enantioselective synthesis for the Fmoc-protected version has been developed, enabling its use in solid-phase peptide synthesis (SPPS).
Synthetic Workflow Diagram
Caption: Enantioselective synthesis workflow for Fmoc-protected 4,4-Dimethyl-2-(methylamino)pentanoic acid.
Detailed Experimental Protocol
The following protocol is a summarized representation of the published enantioselective synthesis. For complete experimental details, please refer to the original publication.
Step 1: Introduction of Chiral Auxiliary and Stereoselective Alkylation
-
A commercially available chiral oxazolidinone is used to introduce the first chiral center.
-
Diastereoselective alkylation is performed to set the stereochemistry at the C3 position.
Step 2: Auxiliary Cleavage and Aldehyde Formation
-
The chiral oxazolidinone auxiliary is cleaved.
-
The resulting intermediate is converted to the corresponding aldehyde.
Step 3: Asymmetric Strecker-type Synthesis
-
The aldehyde is reacted with a chiral N-sulfinylimine and a cyanide source (e.g., Et2AlCN) in an asymmetric Strecker-type reaction to form the aminonitrile with high diastereoselectivity.
Step 4: Hydrolysis and Fmoc Protection
-
The nitrile group of the aminonitrile is hydrolyzed to the carboxylic acid.
-
The secondary amine is protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group to yield the final building block suitable for SPPS.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of N-methylated amino acids, particularly sterically hindered ones like 4,4-Dimethyl-2-(methylamino)pentanoic acid, presents challenges in SPPS. The secondary amine is a weaker nucleophile, and the bulky side chain can impede the approach of coupling reagents.[8][9]
Challenges and Solutions
-
Slow Coupling Kinetics: Standard coupling reagents like HBTU are often inefficient.[8]
-
Racemization: The risk of racemization at the activated carboxyl group is increased.[10]
-
Incomplete Reactions: Can lead to deletion sequences in the final peptide.[9]
To overcome these challenges, more potent coupling reagents are required. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) have proven to be highly effective for coupling sterically hindered N-methylated amino acids.[11][12]
Recommended SPPS Coupling Protocol
Caption: Recommended workflow for the solid-phase synthesis of peptides containing 4,4-Dimethyl-2-(methylamino)pentanoic acid.
Detailed Protocol Steps:
-
Resin Preparation: Swell the resin in N,N-dimethylformamide (DMF). Remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain using a solution of 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve 4 equivalents of Fmoc-4,4-Dimethyl-2-(methylamino)pentanoic acid and 3.9 equivalents of HATU in DMF. Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) and allow the solution to pre-activate for 2-5 minutes.[8]
-
Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-4 hours.
-
Monitoring: Monitor the completion of the coupling reaction. The Kaiser test is not reliable for secondary amines; the bromophenol blue test is a suitable alternative.[8] If the coupling is incomplete, a second coupling may be necessary.
-
Washing and Iteration: After complete coupling, wash the resin thoroughly with DMF and proceed to the next deprotection and coupling cycle.
Impact on Peptide Properties and Biological Activity
The incorporation of 4,4-Dimethyl-2-(methylamino)pentanoic acid significantly influences the properties and biological activity of peptides, as evidenced by the natural products in which it is found.
Conformational Constraint and Enhanced Stability
The N-methyl group restricts the rotation around the N-Cα bond, reducing the conformational flexibility of the peptide backbone.[3] This pre-organization can lead to a higher affinity for the biological target by reducing the entropic penalty of binding. Furthermore, the steric shield provided by the N-methyl group enhances resistance to proteolytic degradation, increasing the in vivo half-life of the peptide.[3][4]
Anticancer Activity: Targeting Hypoxia-Inducible Factor-1 (HIF-1)
Echinomycin and triostin A, both containing N-methylated amino acids including a related residue, are potent inhibitors of Hypoxia-Inducible Factor-1 (HIF-1).[5][13] HIF-1 is a transcription factor that plays a crucial role in tumor progression and metastasis, making it an attractive target for cancer therapy.[5][13] These cyclic peptides act as bis-intercalators of DNA, preventing the binding of HIF-1α to its target DNA sequence.[5][14]
Case Studies: Analogs of Bioactive Natural Peptides
The synthesis of analogs of triostin A and echinomycin has provided valuable insights into the structure-activity relationships of these complex molecules and highlights the potential of 4,4-Dimethyl-2-(methylamino)pentanoic acid and similar building blocks in drug design.
-
Triostin A Analogs: An improved solution-phase synthesis of triostin A has enabled the creation of new analogs with different aromatic chromophores and modified peptide cores. Several of these analogs have shown significant inhibitory effects on HIF-1 transcriptional activation and cytotoxicity against MCF-7 breast cancer cells.[13][15]
-
Echinomycin Analogs: Synthetic analogs of echinomycin have been developed and evaluated for their activity against human colon cancer cells. One such analog demonstrated superior in vivo efficacy compared to echinomycin in a mouse xenograft model, with no significant toxicity.[5] This analog was also shown to inhibit HIF-1α-mediated transcription.[5]
These studies underscore the potential for developing novel anticancer agents by incorporating 4,4-Dimethyl-2-(methylamino)pentanoic acid and its derivatives into peptide scaffolds.
Conclusion: A Valuable Tool for Peptide Drug Discovery
4,4-Dimethyl-2-(methylamino)pentanoic acid represents a powerful and versatile building block for the design of next-generation peptide therapeutics. Its unique structural features, including N-methylation and a bulky tert-butyl side chain, offer a means to enhance metabolic stability, improve cell permeability, and constrain peptide conformation. The established enantioselective synthesis and optimized coupling protocols facilitate its incorporation into complex peptides. The proven anticancer activity of natural products containing this residue, particularly through the inhibition of HIF-1, provides a strong rationale for its further exploration in the development of novel drug candidates. As the demand for more drug-like peptides continues to grow, the strategic use of such non-proteinogenic amino acids will undoubtedly play a pivotal role in advancing the field.
References
- Ding, Y., Ting, J. P., Liu, J., Al-Azzam, S., Pandya, P., & Afshar, S. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207-1226.
- Ouchi, H., et al. (2024). Synthesis and biological evaluation of echinomycin analogues as potential colon cancer agent. Scientific Reports, 14(1), 7750.
- Tanaka, H., et al. (2013). Solution-phase synthesis and biological evaluation of triostin A and its analogues. Organic & Biomolecular Chemistry, 11(43), 7576-7588.
- Application Notes and Protocols for the Coupling of N-Methyl
- Kamal, F., & Katz, E. (1976). Studies of etamycin biosynthesis employing short-term experiments with radiolabeled precursors. The Journal of Antibiotics, 29(9), 944-949.
- Journal of Pure and Applied Microbiology. (2025).
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
- Request PDF. (2025).
- Prasanth, M. I., & Jegga, A. G. (2004). Echinomycin inhibits chromosomal DNA replication and embryonic development in vertebrates. Nucleic Acids Research, 32(2), 643-652.
- Williams, D. H., et al. (2009). Fijimycins A–C, three antibacterial etamycin-class depsipeptides from a marine-derived Streptomyces sp.
- Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (n.d.). AAPPTec.
- Lee, S. K., et al. (1998). Cytotoxic and apoptotic activites of echinomycin derivative (echinomycin-7) on P388 murine leukemia cells. Journal of Biochemistry and Molecular Biology, 31(6), 560-564.
- ResearchGate. (n.d.).
- ChemRxiv. (2025).
- Dietrich, B., & Diederichsen, U. (2007). Triostin A derived hybrid for simultaneous DNA binding and metal coordination. JBIC Journal of Biological Inorganic Chemistry, 12(7), 1015-1025.
- ResearchGate. (2025). Triostin A Derived Cyclopeptide as Architectural Template for the Alignment of Four Recognition Units.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.
- LifeTein. (2025).
- Liu, Y., et al. (2016). A New Analogue of Echinomycin and a New Cyclic Dipeptide from a Marine-Derived Streptomyces sp. LS298. Marine Drugs, 14(11), 205.
- MedChemExpress. (n.d.). Echinomycin (Quinomycin A) | HIF-1 Inhibitor.
- Request PDF. (2025). Orthogonal Chemistry for the Synthesis of Thiocoraline-Triostin Hybrids.
- De Vleeschouwer, M., et al. (2023). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. International Journal of Molecular Sciences, 24(9), 8001.
- ResearchGate. (2025). (PDF)
- Guzmán, F., et al. (2018). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 33, 48-57.
- The Pivotal Role of N-Methylated Amino Acids in Biological Systems: A Technical Guide for Researchers and Drug Development Profe. (2025). BenchChem.
- SSRN. (n.d.).
- Technical Support Center: Managing Steric Hindrance in N-Methyl
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). AAPPTec.
Sources
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- 2. researchgate.net [researchgate.net]
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- 5. Synthesis and biological evaluation of echinomycin analogues as potential colon cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies of etamycin biosynthesis employing short-term experiments with radiolabeled precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fijimycins A–C, three antibacterial etamycin-class depsipeptides from a marine-derived Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. papers.ssrn.com [papers.ssrn.com]
- 11. bachem.com [bachem.com]
- 12. peptide.com [peptide.com]
- 13. Solution-phase synthesis and biological evaluation of triostin A and its analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Solid-Phase Peptide Synthesis using 4,4-Dimethyl-2-(methylamino)pentanoic Acid
Introduction: Navigating Steric Hindrance with 4,4-Dimethyl-2-(methylamino)pentanoic Acid
In the landscape of therapeutic peptide development, the strategic incorporation of modified amino acids is a cornerstone for enhancing pharmacokinetic profiles. N-methylation, the addition of a methyl group to the peptide backbone's amide nitrogen, is a well-established strategy to improve metabolic stability, cell permeability, and in some cases, receptor affinity and selectivity.[1][2][3][4] 4,4-Dimethyl-2-(methylamino)pentanoic acid, a non-proteinogenic amino acid, presents a unique synthetic challenge due to the combination of N-methylation and a sterically demanding neopentyl-like side chain. This bulkiness can significantly impede coupling reactions during standard solid-phase peptide synthesis (SPPS).[5][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the successful incorporation of 4,4-Dimethyl-2-(methylamino)pentanoic acid into peptide sequences using Fmoc-based SPPS. We will delve into the rationale behind protocol choices, offer detailed step-by-step methodologies, and provide troubleshooting insights to overcome the synthetic hurdles associated with this sterically hindered building block.
Chemical Properties and Handling
Before commencing synthesis, it is crucial to understand the properties of the Fmoc-protected 4,4-Dimethyl-2-(methylamino)pentanoic acid building block.
| Property | Value | Significance in SPPS |
| Molecular Formula | C23H29NO4 | Affects reagent stoichiometry calculations. |
| Molecular Weight | 383.48 g/mol | Essential for accurate weighing and molar calculations. |
| Appearance | White to off-white solid | Visual confirmation of material quality. |
| Solubility | Soluble in DMF, NMP, DCM | Dictates solvent choices for coupling reactions. |
| Storage | Store at 2-8°C, desiccated | Protects the Fmoc group and prevents degradation. |
Core Challenge: Overcoming Steric Hindrance in Coupling Reactions
The primary obstacle in utilizing 4,4-Dimethyl-2-(methylamino)pentanoic acid is the steric hindrance posed by both the N-methyl group and the bulky 4,4-dimethylpentyl side chain.[5][6] This steric bulk physically obstructs the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the growing peptide chain, leading to slow and often incomplete coupling reactions.[5] This can result in deletion sequences and low yields of the desired peptide.[5]
To mitigate this, a combination of strategies is required:
-
High-Efficiency Coupling Reagents: Standard coupling reagents like DCC/HOBt are often insufficient.[7] More potent uronium or phosphonium salt-based reagents are necessary to form a highly reactive activated ester intermediate.[8]
-
Optimized Reaction Conditions: Extended coupling times and, in some cases, elevated temperatures (microwave-assisted synthesis) can provide the necessary energy to overcome the activation barrier.[6][9]
-
Careful Monitoring of Coupling Completion: Standard ninhydrin (Kaiser) tests are not suitable for detecting unreacted secondary amines (the N-methyl group). Alternative tests, such as the isatin or bromophenol blue test, are required to accurately assess coupling efficiency.[5]
Experimental Workflow for SPPS
The following diagram illustrates the general workflow for incorporating a sterically hindered N-methylated amino acid like 4,4-Dimethyl-2-(methylamino)pentanoic acid into a peptide sequence.
Caption: General workflow for solid-phase peptide synthesis.
Detailed Protocols
Protocol 1: Standard Coupling of Fmoc-4,4-Dimethyl-2-(methylamino)pentanoic acid
This protocol is recommended for the initial attempt at incorporating the sterically hindered amino acid.
Materials:
-
Fmoc-protected 4,4-Dimethyl-2-(methylamino)pentanoic acid
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), reagent grade
-
Methanol (MeOH), reagent grade
-
Acetic anhydride
-
Isatin or Bromophenol blue for monitoring
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[5]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes to ensure complete removal of the Fmoc group from the preceding amino acid.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.
-
Pre-activation of Amino Acid: In a separate vial, dissolve 4 equivalents of Fmoc-4,4-Dimethyl-2-(methylamino)pentanoic acid, 3.9 equivalents of HATU, and 8 equivalents of DIPEA in DMF. Allow this mixture to pre-activate for 2-5 minutes.[5]
-
Coupling Reaction: Add the pre-activated amino acid solution to the reaction vessel containing the resin. Agitate the mixture for 2-4 hours at room temperature.
-
Washing: Wash the resin with DMF (5 x 1 min).
-
Coupling Monitoring: Perform a qualitative test (e.g., isatin or bromophenol blue test) to check for the presence of unreacted secondary amines.
-
Isatin Test: A blue color indicates the presence of a secondary amine.
-
Bromophenol Blue Test: A blue or green color indicates incomplete coupling, while a yellow color suggests completion.[5]
-
-
Double Coupling (if necessary): If the monitoring test is positive, repeat steps 4-7.[5]
-
Capping (Optional but Recommended): If the coupling remains incomplete after a second attempt, cap any unreacted amines by treating the resin with a solution of 10% acetic anhydride and 10% DIPEA in DMF for 30 minutes. This prevents the formation of deletion peptides.
-
Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min) and proceed to the next cycle.
Protocol 2: Microwave-Assisted Coupling for Difficult Sequences
For particularly challenging couplings, such as when 4,4-Dimethyl-2-(methylamino)pentanoic acid is being coupled to another N-methylated or sterically hindered residue, microwave energy can enhance reaction kinetics.[6]
Procedure:
Follow steps 1-4 from Protocol 1.
-
Microwave-Assisted Coupling: Add the pre-activated amino acid solution to the resin. Place the reaction vessel in a microwave peptide synthesizer and heat at 75°C for 10-30 minutes.
-
Proceed with steps 6-10 from Protocol 1.
Alternative Strategy: On-Resin N-Methylation
An alternative to using the pre-synthesized Fmoc-4,4-Dimethyl-2-(methylamino)pentanoic acid is to first incorporate the corresponding primary amine analogue, Fmoc-4,4-Dimethyl-2-aminopentanoic acid, and then perform N-methylation on the resin-bound peptide.[9][10] This can sometimes be more efficient as the coupling of the primary amine is less sterically hindered. A common method involves a three-step process of sulfonylation, methylation, and desulfonylation.[5][10]
Caption: Workflow for on-resin N-methylation.
Peptide Cleavage and Purification
Once the synthesis is complete, the peptide is cleaved from the resin and deprotected.
Cleavage Cocktail:
A standard cleavage cocktail for peptides without sensitive residues (e.g., Cys, Met, Trp) is:
-
95% Trifluoroacetic acid (TFA)
-
2.5% Triisopropylsilane (TIS)
-
2.5% Water
Procedure:
-
Wash the resin-bound peptide with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Purification:
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
Analytical Characterization
The final purified peptide should be characterized to confirm its identity and purity.
| Technique | Purpose | Expected Outcome |
| RP-HPLC | Purity assessment | A single major peak indicating >95% purity. Note: N-methylated peptides can sometimes show broadened peaks or multiple peaks due to cis/trans conformers.[11] |
| Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) | Identity confirmation | The observed molecular weight should match the calculated molecular weight of the desired peptide.[12] |
| Amino Acid Analysis | Compositional verification | Confirms the presence and relative ratios of the constituent amino acids, including the modified residue. |
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete coupling due to steric hindrance. | Use a more potent coupling reagent (e.g., COMU).[13] Increase coupling time or use microwave assistance.[6] Consider the on-resin methylation strategy. |
| Deletion Peptides | Incomplete coupling and failure to cap unreacted amines. | Always monitor coupling completion and perform a capping step if necessary. |
| Multiple Peaks in HPLC | Presence of deletion or other side products. Slow cis/trans isomerization of the N-methyl amide bond.[11] | Optimize coupling and capping steps. Analyze HPLC at an elevated temperature (e.g., 40-60°C) to accelerate isomerization and potentially sharpen peaks. |
| Fragmentation during Cleavage | Acid-lability of the peptide bond between two N-methylated residues.[11] | Reduce the cleavage time with TFA and monitor the progress.[11] |
Conclusion
The solid-phase synthesis of peptides containing 4,4-Dimethyl-2-(methylamino)pentanoic acid requires a departure from standard protocols to address the significant steric challenges. By employing high-potency coupling reagents, extending reaction times, utilizing microwave assistance where appropriate, and diligently monitoring reaction completion, researchers can successfully incorporate this valuable building block. The protocols and insights provided herein serve as a robust starting point for the synthesis of novel peptides with potentially enhanced therapeutic properties.
References
- N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (2016). Mini Reviews in Medicinal Chemistry.
- Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. (2005). The Journal of Organic Chemistry.
- Technical Support Center: Managing Steric Hindrance in N-Methyl
- Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. (n.d.).
- N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. (2025). ChemRxiv.
- Synthesis of N-methylated cyclic peptides. (2025).
- Commonly Used Condensation Agents in Peptide Solid Phase Synthesis. (2024). BOC Sciences.
- Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. (2023). PubMed.
- Solid-phase synthesis and characterization of N-methyl-rich peptides. (2005). PubMed.
- Commonly Used Coupling Reagents in Peptide Synthesis. (2025). Dilun Biotechnology.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
- Methylated Peptide. (n.d.).
- Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.).
- Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025). Request PDF.
- On-Resin N-Methylation of Peptides: An Application Note and Detailed Protocol. (n.d.). Benchchem.
- Alpha-N-methylation of amino acids. (n.d.).
- N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. (2008). CIPSM.
- Trends in peptide drug discovery. (n.d.).
- The latest SPPS application data - innovative solution for peptide chemistry-. (n.d.). CEM.
- Solid-phase synthesis and characterization of N-methyl-rich peptides. (n.d.). Request PDF.
- Solid-Phase Synthesis of NMe-IB-01212, a Highly N-Methylated Cyclic Peptide. (2011). Organic Letters.
- Solid-phase peptide synthesis. (2014). Digital CSIC.
- Solid-Phase Synthesis of Peptides with Methyl and Larger Substituents on Backbone Amide Nitrogens via On-Resin Incorporation of the Substituents. (2025). PubMed.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). University of California, Irvine.
- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.
- Total wash elimination for solid phase peptide synthesis. (2023). PMC - NIH.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Luxembourg Bio Technologies.
- SPPS for N Methyl
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (n.d.).
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (n.d.).
- Peptides, solid-phase synthesis and characterization. (n.d.). Electronic Journal of Biotechnology.
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025). International Journal of Science and Research Archive.
- Analytical considerations for characterization of generic peptide product: A regulatory insight. (2024). Analytical Biochemistry.
- THE IDENTIFICATION OF PEPTIDE END-GROUPS AS DIMETHYLAMINO ACIDS. (n.d.). Scilit.
- Mass Spectrometry Applications in Peptide Analysis. (2024). Biovera.
- Modern Peptide Drug Analysis: Mass Spec, HOS, and More. (2025). BioPharmaSpec.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methylated Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 4. CIPSM - N-Methylation of Peptides: A New Perspective in Medicinal Chemistry [cipsm.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 7. researchgate.net [researchgate.net]
- 8. Commonly Used Condensation Agents in Peptide Solid Phase Synthesis [creative-peptides.com]
- 9. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biovera.com.au [biovera.com.au]
- 13. bachem.com [bachem.com]
Application Note: High-Efficiency Fmoc-Protection of 4,4-Dimethyl-2-(methylamino)pentanoic Acid
This Application Note is structured to address the specific synthetic challenges posed by 4,4-Dimethyl-2-(methylamino)pentanoic acid , a sterically hindered, lipophilic
Executive Summary
The introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) group onto 4,4-Dimethyl-2-(methylamino)pentanoic acid presents a dual challenge not found in standard amino acid protection:
-
Steric Hindrance: The bulky neopentyl side chain (4,4-dimethyl) combined with
-methylation creates significant steric crowding at the nucleophilic center. -
Solubility Profile: The lipophilic nature of the 4,4-dimethylpentyl chain results in poor solubility in standard aqueous/dioxane Schotten-Baumann conditions, leading to incomplete reactions and difficult workups.
This guide recommends an Anhydrous Silylation Protocol (BSA Method) as the primary strategy. Unlike aqueous methods, this approach utilizes N,O-Bis(trimethylsilyl)acetamide (BSA) to solubilize the zwitterion in organic solvent (DCM) and activate the amine, allowing for rapid reaction with Fmoc-Cl.
Strategic Analysis: Why Standard Protocols Fail
Before detailing the solution, it is critical to understand the failure modes of standard protocols for this specific molecule.
The Steric & Solubility Barrier
Standard Fmoc protection (Fmoc-OSu + NaHCO
-
The Failure Mode: 4,4-Dimethyl-2-(methylamino)pentanoic acid is highly hydrophobic. In aqueous base, it tends to form an oily suspension rather than a solution. Furthermore, the secondary amine (
-Me) is less nucleophilic due to the adjacent steric bulk of the neopentyl tail. -
The Consequence: Reaction rates with Fmoc-OSu are glacially slow, leading to hydrolysis of the reagent before protection occurs.
Reagent Selection Matrix
For this specific substrate, reagent selection is binary:
| Feature | Fmoc-OSu (Succinimide) | Fmoc-Cl (Chloride) |
| Reactivity | Moderate.[1][2] Often too slow for hindered | High. Capable of overcoming steric hindrance. |
| Side Reactions | Low.[2][3][4] Formation of | Risk of Dipeptides (low here due to bulk) or Racemization. |
| Solubility Requirement | Requires aqueous/organic mix. | Compatible with anhydrous DCM (via BSA). |
| Recommendation | Secondary Choice (Only if Fmoc-Cl fails). | Primary Choice (Use with BSA). |
Core Protocol: The BSA-Mediated Protection
Objective: Synthesis of Fmoc-4,4-dimethyl-2-(methylamino)pentanoic acid. Mechanism: In situ silylation converts the insoluble zwitterion into a soluble silyl ester/silyl amine intermediate. The silyl-amine is highly reactive toward Fmoc-Cl.
Experimental Workflow Diagram (DOT)
Figure 1: The BSA-mediated protection pathway allows the reaction to proceed entirely in the organic phase, bypassing solubility issues.
Detailed Step-by-Step Protocol
Materials:
-
Substrate: 4,4-Dimethyl-2-(methylamino)pentanoic acid (1.0 equiv)
-
Reagent: Fmoc-Cl (1.05 – 1.1 equiv)
-
Silylating Agent: BSA (N,O-Bis(trimethylsilyl)acetamide) (2.5 – 3.0 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Base (Optional): DIEA (only if acid sensitivity is extreme, usually not needed with BSA)
Procedure:
-
Suspension: In a flame-dried round-bottom flask under Nitrogen/Argon, suspend the finely powdered amino acid (1.0 equiv) in anhydrous DCM (
).-
Note: The amino acid will likely not dissolve. This is expected.
-
-
Silylation: Add BSA (2.5 equiv) via syringe.
-
Coupling: Cool the solution to
in an ice bath.-
Add Fmoc-Cl (1.05 equiv) dissolved in a minimal amount of DCM dropwise over 15 minutes.
-
Why 0°C? To control the exotherm and minimize the risk of activating the carboxyl group (mixed anhydride formation).
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Monitor by TLC (EtOAc/Hexane).[10] Stain with Ninhydrin (starting material) and UV (product).
-
-
Quench (Desilylation): Add Methanol (
) carefully. Stir for 15 minutes.-
Chemistry: This hydrolyzes the silyl ester back to the free carboxylic acid and converts excess BSA to acetamide.
-
-
Workup:
-
Dilute with Ethyl Acetate or more DCM.
-
Wash with 1N HCl or 5% KHSO
( ). Crucial: Acid wash removes the acetamide byproduct and any unreacted amine. -
Wash with Brine (
). -
Dry over Na
SO , filter, and concentrate in vacuo.
-
-
Purification: The crude product is often pure enough (foam/oil). If necessary, purify via flash column chromatography (SiO
, DCM/MeOH gradient).
Quality Control & Analytical Expectations
When analyzing Fmoc-4,4-dimethyl-2-(methylamino)pentanoic acid , researchers must be aware of specific spectral anomalies caused by
NMR Rotamers
Unlike primary amino acids,
-
1H NMR Signature: You will likely see two sets of signals (often in a 60:40 or 70:30 ratio) for the
-methyl group and the -proton. -
Validation: To confirm purity vs. impurity, run the NMR at elevated temperature (
). The signals should coalesce into a single set as the rotation barrier is overcome.
Analytical Specifications Table
| Test | Method | Acceptance Criteria |
| Identity | LC-MS (ESI+) | |
| Purity | HPLC (C18, ACN/H2O + 0.1% TFA) | |
| Chiral Purity | Chiral HPLC (e.g., Chiralpak IA/AD) | |
| Appearance | Visual | White foam or viscous oil (common for bulky N-Me AAs). |
Troubleshooting Guide
Issue 1: Reaction mixture never turns clear during silylation.
-
Cause: Wet DCM or old BSA (hydrolyzed).
-
Fix: Add an additional 1.0 equiv of BSA and gently reflux. Ensure system is under inert gas.
Issue 2: Low Yield / Recovery.
-
Cause: The product is highly lipophilic.
-
Fix: During workup, ensure the organic layer is not discarded. Do not wash with highly basic solutions (e.g., 1M NaOH) as the product might form a soap or emulsion due to the neopentyl tail. Use mild acid washes.
Issue 3: Oligomerization (Dipeptide formation).
-
Cause: Excess base or high temperature during Fmoc-Cl addition.
-
Fix: Strictly maintain
during addition. Ensure no free tertiary amine (like TEA) is used unless necessary; BSA acts as its own proton scavenger/base buffer effectively.
References
-
Yu, P.-C., et al. (2025).[9] Enantioselective Synthesis of Fmoc-Protected (2S,3R)-3,4-Dimethyl-2-(methylamino)pentanoic Acid. Thieme Connect / Synlett. Retrieved from [Link]
- Barlos, K., et al. (1997). Methods for the synthesis of Fmoc protected amines (Patent WO1997041093A1). Google Patents.
-
Organic Chemistry Portal. (2023). Fmoc-Protected Amino Groups: Synthesis and Protocols. Retrieved from [Link]
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Contextual grounding for N-Me protection difficulties).
Sources
- 1. chempep.com [chempep.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. prepchem.com [prepchem.com]
- 7. CN114920651A - Synthesis method of (S) -4, 4-dimethyl-2-pentylamine hydrochloride - Google Patents [patents.google.com]
- 8. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 10. rsc.org [rsc.org]
Overcoming Steric Bulk: Optimized Coupling Protocols for 4,4-Dimethyl-2-(methylamino)pentanoic Acid
Executive Summary & Challenge Definition
The incorporation of 4,4-dimethyl-2-(methylamino)pentanoic acid (henceforth referred to as
Standard coupling reagents (EDC/HOBt, HBTU) typically result in:
-
< 20% conversion due to the inability of the activated ester to penetrate the steric shield.
-
High epimerization rates caused by slow kinetics allowing base-catalyzed enolization.
-
Diketopiperazine (DKP) formation during slow acylation steps.
This guide details three validated protocols designed to overcome these specific barriers, prioritizing the TCFH/NMI system as the modern gold standard for this class of molecules.
Strategic Reagent Selection
The choice of coupling reagent must be dictated by the specific direction of the bond formation.
Decision Matrix: The "Steric/Electronic" Grid
Figure 1: Decision matrix for selecting coupling reagents based on the specific steric challenge.
Comparative Performance Data
The following data summarizes the performance of various reagents specifically for hindered
| Reagent System | Mechanism | Yield (2h) | Epimerization | Safety Profile | Recommendation |
| TCFH / NMI | Acyl Imidazolium | > 95% | < 0.5% | High (Corrosive) | Preferred for N-acylation |
| COMU / Oxyma | Oxyma Ester | 85-90% | < 1.0% | Excellent (Non-explosive) | Preferred for C-activation |
| HATU / HOAt | OAt Ester | 80-85% | 2-5% | Low (Explosive risk) | Legacy Standard |
| PyAOP | Phosphonium | 88% | < 1.0% | Moderate | Good Alternative |
| EDC / HOBt | Carbodiimide | < 20% | N/A | High | Do Not Use |
Detailed Experimental Protocols
Protocol A: TCFH/NMI Coupling (The "Hard" Coupling)
Use Case: Coupling an amino acid to the hindered
Materials
-
Carboxylic Acid: 1.0 equiv (The incoming amino acid)
-
Amine: 1.0 equiv (The resin-bound or free 4,4-dimethyl-2-(methylamino)pentanoic acid)
-
TCFH: 1.0 equiv (Tetramethylchloroformamidinium hexafluorophosphate)
-
NMI: 3.0 equiv (N-methylimidazole)
-
Solvent: Anhydrous Acetonitrile (MeCN) is critical (avoid DMF if possible to maximize rate).
Step-by-Step Procedure
-
Preparation: Dissolve the carboxylic acid (1.0 eq) and the amine component (1.0 eq) in anhydrous MeCN (concentration 0.1 – 0.2 M).
-
Note: If the amine is a salt (e.g., HCl), add 1.0 eq of NMI to neutralize it first.
-
-
Activation: Add TCFH (1.0 eq) to the stirring solution.
-
Initiation: Immediately add NMI (3.0 eq) in one portion.
-
Observation: The reaction may warm slightly.
-
-
Monitoring: Stir at room temperature. Monitor by HPLC/UPLC at 30 min, 1h, and 2h.
-
Target: >90% conversion usually observed within 60 minutes.
-
-
Workup: Dilute with EtOAc, wash with 1M HCl (to remove NMI), sat. NaHCO3, and brine. Dry over Na2SO4.
Protocol B: COMU/Oxyma Activation (The "Bulky Acid" Coupling)
Use Case: Activating the carboxylic acid of the Target Residue to couple to a standard amine. Mechanism: COMU generates the Oxyma ester.[5] While bulkier than an acid chloride, the "imino" leaving group of Oxyma is highly reactive and suppresses epimerization better than HOBt due to a "proton-shuttle" effect [3].
Materials
-
Acid: 1.0 equiv (4,4-dimethyl-2-(methylamino)pentanoic acid)
-
Amine: 1.1 equiv (The downstream residue)
-
COMU: 1.0 equiv
-
Oxyma Pure: 0.5 equiv (Optional additive to ensure stability)
-
Base: TMP (2,4,6-Trimethylpyridine/Collidine) or DIEA. TMP is preferred to reduce epimerization.
Step-by-Step Procedure
-
Pre-activation (Critical): Dissolve the bulky acid (1.0 eq) and COMU (1.0 eq) in DMF (0.1 M).
-
Base Addition: Add TMP (1.0 eq). Allow to activate for only 30-60 seconds .
-
Warning: Do not pre-activate for >2 minutes; the active ester is unstable and can epimerize or rearrange.
-
-
Coupling: Add the amine component (1.1 eq) immediately.
-
Reaction: Stir at room temperature for 2–4 hours.
-
Troubleshooting: If conversion is low (<50%) after 2 hours, do not add more base. Instead, switch to Protocol C (Acid Fluoride) .
Protocol C: TFFH Acid Fluoride (The "Nuclear Option")
Use Case: When Protocol B fails due to extreme steric clash (e.g., coupling two bulky residues together). Mechanism: Converts the acid to an acid fluoride (R-COF). Fluorides are small, highly electrophilic, and stable to tertiary amines.
-
Dissolve Acid (1.0 eq) and TFFH (1.1 eq) in DCM or DMF.
-
Add DIEA (2.5 eq).
-
Stir for 30 mins to form the acid fluoride (monitor by TLC; acid fluorides are often stable enough to isolate if needed).
-
Add the Amine (1.2 eq).
-
Stir overnight.
Mechanistic Insight & Visualization
Understanding why TCFH works where HATU fails is crucial for troubleshooting.
Figure 2: Mechanistic comparison.[2] The OAt ester (top) is too bulky to access the hindered amine. The N-Acyl Imidazolium (bottom) is sterically smaller and more electrophilic.
References
-
Beaming, G. et al. (2018).[2] TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations.[3] Organic Letters. [Link]
-
El-Faham, A. & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt).[6][7] An efficient peptide coupling additive.[5][7] Journal of the American Chemical Society.[8] [Link]
Sources
- 1. TCFH - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. TCFH-NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. people.uniurb.it [people.uniurb.it]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Application Note: Strategic Incorporation of 4,4-Dimethyl-2-(methylamino)pentanoic Acid into Cyclic Peptides
Abstract
The incorporation of 4,4-Dimethyl-2-(methylamino)pentanoic acid (functionally an
Introduction: The Steric & Permeability Paradox
In modern drug discovery, cyclic peptides occupy the "middle space" between small molecules and biologics. However, their oral bioavailability is often limited by exposed polar backbone amides.
4,4-Dimethyl-2-(methylamino)pentanoic acid serves two critical functions:
-
Lipophilicity Enhancement: The bulky
-tert-butyl tail and -methyl group create a hydrophobic patch, facilitating passive membrane diffusion. -
Conformational Constraint: The
-methylation eliminates a hydrogen bond donor and favors cis-peptide bond geometries, pre-organizing the macrocycle for binding or permeability.
The Synthetic Bottleneck
The simultaneous presence of an
-
Coupling onto the secondary amine: The nucleophilicity of the
-methyl amine is drastically reduced by the adjacent bulky side chain. -
Coupling of the residue: Activation of the carboxylate is slow, and the activated species is prone to racemization (via oxazolonium formation) due to the lack of an amide proton.
Strategic Synthesis Planning
Before initiating synthesis, the sequence must be analyzed to determine the optimal linearization point for cyclization.
-
Rule 1: Never attempt cyclization at the
-Me-Npg site. The steric hindrance will lead to dimerization or failure. -
Rule 2: Avoid placing
-Me-Npg at the C-terminus of the linear precursor to prevent C-terminal epimerization during activation. -
Rule 3: If possible, place a Glycine or unhindered L-amino acid at the N-terminus and C-terminus of the linear chain to facilitate head-to-tail cyclization.
Decision Logic for Coupling Reagents
Use the following logic flow to select the appropriate coupling conditions.
Figure 1: Decision matrix for selecting coupling reagents based on steric hindrance.
Detailed Protocols
Protocol A: Solid-Phase Incorporation of -Me-Npg
Objective: Coupling Fmoc-
Reagents:
-
Fmoc-
-Me-Npg-OH (3.0 eq) -
HATU (2.9 eq)
-
HOAt (3.0 eq) - Crucial additive to speed up reaction and reduce racemization.
-
DIEA (6.0 eq)
-
DMF (Anhydrous)
Procedure:
-
Activation: Dissolve Amino Acid, HATU, and HOAt in minimal DMF. Add DIEA immediately before adding to the resin.
-
Coupling: Add mixture to the resin. Shake for 2–4 hours (standard AA takes 45 min).
-
Monitoring: Perform a Chloranil Test (for secondary amines) or Kaiser Test (if coupling to primary amine).
-
Note: Kaiser test is often false-negative for
-methyl amines.
-
-
Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Protocol B: "The Difficult Step" – Coupling ONTO -Me-Npg
Objective: Coupling the next Fmoc-AA-OH onto the sterically hindered secondary amine of
Safety Warning: BTC generates Phosgene gas. Work in a well-ventilated fume hood.
Reagents:
-
Incoming Fmoc-AA-OH (5.0 eq)
-
BTC (1.65 eq)
-
2,4,6-Collidine (14.0 eq)
-
THF (Anhydrous) or DCM (Anhydrous)
Procedure:
-
Preparation: Suspend Fmoc-AA-OH and BTC in anhydrous THF under Nitrogen/Argon.
-
Activation: Add Collidine dropwise. A white precipitate (collidinium chloride) will form. Stir for 15–20 minutes to generate the acid chloride in situ.
-
Coupling: Add the suspension directly to the resin (swelled in DCM/THF).
-
Reaction Time: Shake for 2–16 hours .
-
Monitoring: Use the Chloranil Test .
-
Positive (Blue): Unreacted secondary amine (Coupling Incomplete).
-
Colorless/Yellow: Complete coupling.
-
-
Repetition: If blue color persists, repeat the coupling with fresh reagents.
Protocol C: Macrolactamization (Cyclization)
Objective: Head-to-tail cyclization of the linear precursor.[1]
Reagents:
-
PyAOP (Phosphonium reagent, superior for cyclization) or HATU.[2]
-
HOAt (Additive).
-
DIEA (Base).
-
DCM/DMF (9:1 ratio).
Procedure:
-
Cleavage from Resin: Cleave the linear peptide from 2-Chlorotrityl resin using 1% TFA in DCM (keeps side chain protecting groups intact).
-
Caution: Do not use 95% TFA yet; we need the side chains protected.
-
-
Dilution: Dissolve the linear protected peptide in DCM/DMF to a concentration of < 1 mM (e.g., 0.5 mg/mL). High dilution is critical to prevent dimerization.
-
Cyclization:
-
Add HOAt (3 eq) and PyAOP (3 eq).
-
Add DIEA (6 eq).
-
Stir for 12–24 hours.
-
-
Workup: Evaporate solvent, redissolve in DCM, wash with 5% KHSO4, Sat. NaHCO3, and Brine.
-
Final Deprotection: Treat the cyclic protected peptide with TFA/TIPS/H2O (95:2.5:2.5) to remove side-chain protecting groups.
Quality Control & Data Interpretation
Data Summary Table: Coupling Efficiency Comparison
| Coupling Method | Target Junction | Yield (HPLC Area %) | Racemization Risk | Notes |
| HBTU / DIEA | AA | < 5% | Low | Ineffective. Steric clash prevents reaction. |
| HATU / HOAt | AA | 40–60% | Moderate | Requires double coupling and long times. |
| BTC (Acid Chloride) | AA | > 95% | High (if base excess) | Recommended. Must control base equivalents strictly. |
| PyAOP / HOAt | Cyclization | 70–85% | Low | Preferred for cyclization due to faster kinetics than uronium salts. |
Visualization of the Workflow
Figure 2: Optimized workflow for cyclic peptide synthesis containing hindered residues.
Troubleshooting & Expert Tips
-
Diketopiperazine (DKP) Formation:
-
Problem: If
-Me-Npg is the 2nd residue from the N-terminus, Fmoc deprotection can induce the free amine to attack the C-terminal ester, cleaving the dipeptide off the resin as a cyclic DKP. -
Solution: Use Trityl (Trt) linkers or bulky resins (2-Chlorotrityl) which sterically discourage DKP formation. Avoid leaving the Fmoc-group off for extended periods.
-
-
Racemization of
-Me-Npg:-
Problem:
-methyl amino acids are prone to epimerization during activation because they form oxazolonium ions more readily than oxazolones. -
Solution: Use HOAt or Oxyma Pure as additives.[3] Avoid pre-activation times > 2 minutes.
-
-
Analysis:
- -methyl peptides often exist as multiple conformers (rotamers) on HPLC/NMR due to cis/trans isomerization of the amide bond.
-
Tip: Run HPLC at 60°C to coalesce rotamer peaks into a single sharp peak for purity assessment.
References
-
White, T. R., et al. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds.[4] Nature Chemical Biology, 7, 810–817.[4] Link
-
Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides.[5] Nature Protocols, 7, 432–444.[5] Link
- Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methyl-Rich Peptides: Use of BTC for the Coupling of Difficult N-Methyl Amino Acids. Journal of Peptide Science, 11, 89-102.
-
Bachem Technical Guides. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link
-
Merck/Novabiochem. Coupling Reagents for SPPS: PyAOP and Phosphonium Salts. Link
Sources
Liquid-Phase Synthesis of 4,4-Dimethyl-2-(methylamino)pentanoic Acid Derivatives: A Detailed Guide for Researchers
Introduction: The Significance of N-Methylated Amino Acids in Drug Discovery
N-methylated amino acids are a critical class of unnatural amino acids incorporated into peptide-based therapeutics to enhance their pharmacological properties. The presence of a methyl group on the amide nitrogen can significantly increase metabolic stability by hindering enzymatic degradation, improve membrane permeability and oral bioavailability, and modulate the conformational landscape of the peptide backbone.[1][2][3] 4,4-Dimethyl-2-(methylamino)pentanoic acid, a methylated derivative of a tert-leucine analogue, is a valuable building block in the synthesis of novel therapeutic agents due to the steric bulk of its side chain, which can impart unique conformational constraints. This guide provides a comprehensive overview of robust liquid-phase synthetic methodologies for the preparation of 4,4-Dimethyl-2-(methylamino)pentanoic acid and its derivatives, offering detailed protocols and insights into the rationale behind experimental choices.
Strategic Approaches to Synthesis
The synthesis of 4,4-Dimethyl-2-(methylamino)pentanoic acid can be approached through several strategic routes. The choice of a particular method will depend on factors such as the availability of starting materials, desired scale, and the need for stereochemical control. The primary strategies discussed herein are:
-
Reductive Amination: A highly versatile and widely used method involving the reaction of a carbonyl precursor with methylamine followed by reduction of the resulting imine.
-
N-Alkylation of the Parent Amino Acid: Direct methylation of the corresponding primary amino acid, 4,4-dimethyl-2-aminopentanoic acid, often requiring the use of protecting groups.
-
Strecker Synthesis: A classical approach for the de novo synthesis of α-amino acids, which can be adapted to produce the target N-methylated derivative.
-
Ugi Four-Component Reaction (U-4CR): A powerful multicomponent reaction for the convergent synthesis of α-aminoacyl amides, which can be subsequently hydrolyzed to the desired acid.
The following sections will delve into the specifics of each of these synthetic pathways, providing detailed, step-by-step protocols.
Method 1: Reductive Amination of a Keto-Acid Precursor
Reductive amination is arguably one of the most direct and efficient methods for the synthesis of N-alkylated amino acids.[1][4] This pathway involves the initial formation of a Schiff base (imine) between a ketone and an amine, which is then reduced in situ to the corresponding amine. For the synthesis of 4,4-Dimethyl-2-(methylamino)pentanoic acid, the logical starting material is 4,4-dimethyl-2-oxopentanoic acid.
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a preferred reducing agent for reductive aminations because it is mild enough to selectively reduce the protonated imine in the presence of the ketone starting material.[4] Other reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) can also be effective.
-
pH Control: The reaction is typically carried out under weakly acidic conditions (pH 4-6) to facilitate imine formation without significantly reducing the starting ketone or causing side reactions.
-
Solvent: A protic solvent like methanol is commonly used to dissolve the reactants and facilitate the reaction.
Experimental Workflow Diagram
Caption: Workflow for Reductive Amination Synthesis.
Detailed Protocol: Reductive Amination
Materials and Reagents:
-
4,4-Dimethyl-2-oxopentanoic acid
-
Methylamine hydrochloride (CH₃NH₂·HCl)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Deionized water
-
Diatomaceous earth (optional)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with stir bar
-
pH meter or pH paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4,4-dimethyl-2-oxopentanoic acid (1.0 eq) and methylamine hydrochloride (1.2 eq) in methanol.
-
pH Adjustment: Adjust the pH of the solution to approximately 5-6 using 1 M NaOH.
-
Addition of Reducing Agent: Cool the solution in an ice bath. Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Quenching and Workup: Carefully quench the reaction by the slow addition of 1 M HCl until the evolution of gas ceases.
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Purification:
-
Dissolve the residue in deionized water.
-
Wash the aqueous solution with a nonpolar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.
-
Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically around pH 5-6) using 1 M NaOH.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product remains in solution, it can be purified by ion-exchange chromatography.
-
-
Drying: Dry the purified product under vacuum.
Method 2: N-Alkylation of 4,4-Dimethyl-2-aminopentanoic Acid
This method involves the direct methylation of the primary amine of the parent amino acid. To achieve selective mono-methylation and avoid the formation of the di-methylated product, a protecting group strategy is often employed. The Fukuyama-Mitsunobu reaction and related methods are particularly effective.[1]
Causality Behind Experimental Choices:
-
Protecting Group: An ortho-nitrobenzenesulfonyl (o-NBS) group is an excellent choice for protecting the amine. It renders the N-H proton acidic, facilitating its deprotonation and subsequent alkylation.[5][6]
-
Alkylation Conditions: The methylation is typically carried out using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base.[5][6]
-
Deprotection: The o-NBS group can be cleanly removed under mild conditions using a thiol, such as thiophenol or mercaptoethanol, in the presence of a base.
Experimental Workflow Diagram
Caption: Workflow for N-Alkylation Synthesis.
Detailed Protocol: N-Alkylation via o-NBS Protection
Materials and Reagents:
-
4,4-Dimethyl-2-aminopentanoic acid
-
2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane/Water mixture
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Thiophenol
-
Acetonitrile (ACN)
-
Standard acids, bases, and organic solvents for workup and purification.
Procedure:
-
Protection of the Amino Group:
-
Dissolve 4,4-dimethyl-2-aminopentanoic acid (1.0 eq) in a mixture of dioxane and water.
-
Add sodium bicarbonate (3.0 eq).
-
Cool the mixture in an ice bath and add a solution of 2-nitrobenzenesulfonyl chloride (1.1 eq) in dioxane dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the mixture with 1 M HCl and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-(o-NBS)-protected amino acid.
-
-
N-Methylation:
-
Dissolve the N-(o-NBS)-protected amino acid (1.0 eq) in DMF.
-
Add potassium carbonate (3.0 eq) and dimethyl sulfate (1.5 eq).
-
Stir the mixture at room temperature for 4-6 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-methylated, N-protected amino acid.
-
-
Deprotection:
-
Dissolve the N-methylated, N-protected product (1.0 eq) in acetonitrile.
-
Add potassium carbonate (3.0 eq) and thiophenol (2.0 eq).
-
Stir the mixture at room temperature for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting 4,4-Dimethyl-2-(methylamino)pentanoic acid by crystallization or chromatography.
-
Method 3: Strecker Synthesis
The Strecker synthesis is a two-step method for producing α-amino acids from an aldehyde or ketone.[7][8][9] To synthesize the N-methylated target, methylamine is used in place of ammonia in the initial step. The starting material for this route would be 4,4-dimethyl-2-pentanone.[10][11][12]
Causality Behind Experimental Choices:
-
Cyanide Source: Sodium cyanide (NaCN) or potassium cyanide (KCN) are common sources of the cyanide nucleophile.[8]
-
Amine Source: Methylamine is used to introduce the N-methyl group directly.
-
Hydrolysis: The intermediate α-(methylamino)nitrile is hydrolyzed to the carboxylic acid using strong acidic or basic conditions. Acidic hydrolysis is common.[7]
Experimental Workflow Diagram
Caption: Workflow for Strecker Synthesis.
Detailed Protocol: Modified Strecker Synthesis
Materials and Reagents:
-
4,4-Dimethyl-2-pentanone
-
Methylamine
-
Sodium cyanide (NaCN)
-
Ammonium chloride (NH₄Cl)
-
Methanol
-
Concentrated hydrochloric acid (HCl)
-
Aqueous ammonia or sodium hydroxide for neutralization
Procedure:
-
α-(Methylamino)nitrile Formation:
-
Caution: This step involves the use of highly toxic cyanide. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
In a flask, combine 4,4-dimethyl-2-pentanone (1.0 eq) and methylamine (1.1 eq) in methanol.
-
In a separate flask, dissolve sodium cyanide (1.1 eq) and ammonium chloride (1.1 eq) in a minimal amount of water.
-
Cool both solutions in an ice bath.
-
Slowly add the aqueous cyanide/ammonium chloride solution to the ketone/methylamine solution with vigorous stirring.
-
Allow the reaction to stir at room temperature overnight.
-
Extract the α-(methylamino)nitrile into an organic solvent like diethyl ether, wash with brine, dry, and concentrate.
-
-
Hydrolysis of the Nitrile:
-
Add the crude α-(methylamino)nitrile to concentrated hydrochloric acid.
-
Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and remove the excess HCl under reduced pressure.
-
-
Isolation and Purification:
-
Dissolve the residue in water and adjust the pH to the isoelectric point with aqueous ammonia or NaOH to precipitate the amino acid.
-
Collect the solid by filtration, wash with cold water and then a small amount of ethanol or acetone.
-
Dry the product under vacuum.
-
Method 4: Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a powerful tool for rapidly generating molecular diversity.[13][14] It is a one-pot reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. To synthesize the target molecule, one would use 4,4-dimethyl-2-pentanone, methylamine, a suitable carboxylic acid, and an isocyanide, followed by hydrolysis of the resulting amide.
Causality Behind Experimental Choices:
-
Components: The choice of carboxylic acid and isocyanide can be varied, but for the synthesis of the target amino acid, a simple carboxylic acid like formic acid and a readily available isocyanide such as tert-butyl isocyanide are often used.
-
Solvent: Polar aprotic solvents like methanol or trifluoroethanol are typically used to facilitate the reaction.[15]
-
Post-Ugi Modification: The Ugi product is an α-acylaminoamide, which requires a subsequent hydrolysis step to yield the free amino acid.
Experimental Workflow Diagram
Caption: Workflow for Ugi Reaction Synthesis.
Detailed Protocol: Ugi Reaction and Subsequent Hydrolysis
Materials and Reagents:
-
4,4-Dimethyl-2-pentanone
-
Methylamine
-
Formic acid
-
tert-Butyl isocyanide
-
Methanol
-
Concentrated hydrochloric acid for hydrolysis
Procedure:
-
Ugi Four-Component Reaction:
-
To a solution of 4,4-dimethyl-2-pentanone (1.0 eq) in methanol, add methylamine (1.0 eq), formic acid (1.0 eq), and tert-butyl isocyanide (1.0 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure to obtain the crude α-acylaminoamide product.
-
-
Hydrolysis:
-
Treat the crude Ugi product with 6 M hydrochloric acid.
-
Heat the mixture to reflux for 12-24 hours to hydrolyze both amide bonds.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
-
Isolation and Purification:
-
Follow the isolation and purification procedure described in the Strecker synthesis (Method 3, step 3).
-
Data Summary and Comparison of Methods
| Method | Starting Materials | Key Intermediates | Advantages | Disadvantages |
| Reductive Amination | 4,4-Dimethyl-2-oxopentanoic acid, Methylamine | Imine | High yields, mild conditions, direct route | Requires keto-acid precursor |
| N-Alkylation | 4,4-Dimethyl-2-aminopentanoic acid, Methylating agent | N-protected amino acid | Good for stereochemical retention | Multi-step (protection/deprotection), potential for over-methylation |
| Strecker Synthesis | 4,4-Dimethyl-2-pentanone, Methylamine, Cyanide | α-(Methylamino)nitrile | Uses readily available starting materials | Use of highly toxic cyanide, harsh hydrolysis conditions |
| Ugi Reaction | 4,4-Dimethyl-2-pentanone, Methylamine, Carboxylic acid, Isocyanide | α-Acylaminoamide | High convergency, one-pot reaction | Requires subsequent hydrolysis, isocyanides can be toxic and have strong odors |
Conclusion
The liquid-phase synthesis of 4,4-Dimethyl-2-(methylamino)pentanoic acid and its derivatives can be successfully achieved through several reliable methods. Reductive amination offers a direct and high-yielding route, provided the keto-acid precursor is available. N-alkylation of the parent amino acid allows for the retention of stereochemistry but requires additional protection and deprotection steps. The Strecker synthesis is a classic and effective method that utilizes simple starting materials, though it involves the use of highly toxic reagents. Finally, the Ugi reaction provides a convergent and efficient one-pot synthesis of a precursor that can be readily hydrolyzed to the target amino acid. The selection of the most appropriate synthetic strategy will be dictated by the specific requirements of the research project, including scale, cost, safety considerations, and the availability of starting materials.
References
-
Sagan, S., Karoyan, P., Lequin, O., Chassaing, G., & Lavielle, S. (2004). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews, 104(11), 4479-4504. [Link]
-
Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183-5189. [Link]
- Ugi, I., Domling, A., & Horl, W. (1994). The Ugi Reaction. Angewandte Chemie International Edition in English, 33(1), 17-50.
- Schollkopf, U. (1983). Enantioselective Synthesis of Nonproteinogenic Amino Acids via Metallated Bislactim Ethers of 2,5-Diketopiperazines. Topics in Current Chemistry, 109, 65-84.
-
Kalinski, C., et al. (1999). A new method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. Peptides, 20(7), 801-807. [Link]
-
Organic Chemistry Portal. Ugi Reaction. [Link]
-
Asymmetric Synthesis of Amino Acids. Master Organic Chemistry. (2018, November 12). [Link]
-
Banfi, L., Basso, A., Guanti, G., & Riva, R. (2019). α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. Molecules, 24(12), 2269. [Link]
-
Chapman, T. M., & Ugi, I. (2012). Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines. Beilstein Journal of Organic Chemistry, 8, 1373–1379. [Link]
-
University of Calgary. Ch27 : Strecker Synthesis of amino acids. [Link]
-
Garcia, J., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7585. [Link]
-
MedSchoolCoach. Strecker Synthesis of Amino Acids – MCAT Biochemistry. [Link]
-
ResearchGate. Synthetic Preparation of N-Methyl-?-amino Acids | Request PDF. [Link]
-
Scientific Laboratory Supplies. 4,4-Dimethyl-2-pentanone, 99% | 136875-5G. [Link]
-
MedSchoolCoach. Strecker Synthesis of Amino Acids – MCAT Biochemistry. [Link]
-
ResearchGate. Reductive methylation by aqueous formaldehyde and zinc a. [Link]
- Google Patents. WO2004007427A1 - N-methyl amino acids.
-
Semantic Scholar. Enzymatic synthesis of L-tert-leucine with branched chain aminotransferase. [Link]
-
PubMed. Directed evolution of leucine dehydrogenase for improved efficiency of L-tert-leucine synthesis. [Link]
-
Polymer Chemistry (RSC Publishing). Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. [Link]
-
The Journal of Organic Chemistry. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. [Link]
-
ResearchGate. From Enzymes to “Designer Bugs” in Reductive Amination: A New Process for the Synthesis of L‐tert‐Leucine Using a Whole Cell‐Catalyst | Request PDF. [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
ChemSynthesis. 4,4-dimethyl-2-pentanone - 590-50-1, C7H14O, density, melting point, boiling point, structural formula, synthesis. [Link]
-
Molecules. Synthesis and Characterization of the Ethylene-Carbonate-Linked L-Valine Derivatives of 4,4-Dimethylcurcumin with Potential Anticancer Activities. [Link]
-
MDPI. Synthesis and Characterization of the Ethylene-Carbonate-Linked L-Valine Derivatives of 4,4-Dimethylcurcumin with Potential Anticancer Activities. [Link]
-
Semantic Scholar. Synthesis of 4-Cyano-4-dimethylamino-1,3-dimethyl-piperidines and 4-cyano-4-dimethyl-1,2,5-trimethyl-piperidines and investigation of features of their reactions with some nucleophilic reagents. [Link]
-
ResearchGate. (PDF) Solvent-Free Synthesis of 2,5-Bis((dimethylamino)methylene)cyclopentanone. [Link]
-
MDPI. Solvent-Free Synthesis of 2,5-Bis((dimethylamino)methylene)cyclopentanone. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. WO2004007427A1 - N-methyl amino acids - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. 4,4-ジメチル-2-ペンタノン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 13. Ugi Reaction [organic-chemistry.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Ammonium carboxylates in the ammonia-Ugi reaction: one-pot synthesis of α,α-disubstituted amino acid derivatives including unnatural dipeptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Microwave-assisted coupling of 4,4-Dimethyl-2-(methylamino)pentanoic acid
Application Note: Microwave-Assisted Coupling of 4,4-Dimethyl-2-(methylamino)pentanoic Acid
Executive Summary
The incorporation of 4,4-Dimethyl-2-(methylamino)pentanoic acid (an
This guide details an optimized Microwave-Assisted Organic Synthesis (MAOS) protocol. By leveraging dielectric heating and high-efficiency coupling reagents (COMU/Oxyma), researchers can drive this difficult coupling to completion while maintaining chiral integrity.
The Steric & Electronic Barrier
To successfully couple this residue, one must understand the physical chemistry opposing the reaction:
-
The
-Methyl Effect: The methyl group on the amine eliminates the hydrogen bond donor capability of the amide bond, altering the local conformation (often favoring cis-amide bonds) and sterically hindering the approach of the activated carboxylate. -
The Neopentyl Effect: The 4,4-dimethyl group creates a "neopentyl" tail. In standard nucleophilic substitutions, neopentyl groups are notoriously unreactive due to
-branching steric clashes. Here, the bulk shields the -carbon, making both activation (of the carboxyl) and acylation (of the amine) sluggish.
Microwave Solution: Microwave irradiation provides rapid, uniform heating that helps overcome the high activation energy (
Reagent Selection Strategy
For this specific substrate, standard carbodiimides (DIC/HOBt) are insufficient. We recommend phosphonium or uronium salts.
| Reagent System | Suitability | Pros | Cons |
| COMU / Oxyma | Recommended | High reactivity; safer than benzotriazoles; excellent solubility; lower epimerization risk.[1] | Sensitive to hydrolysis; requires dry solvents. |
| HATU / HOAt | Alternative | The historical "gold standard" for hindered couplings. | Risk of |
| PyAOP | Specialist | Excellent for coupling to an | Expensive; byproduct (HMPA) is toxic (though PyAOP avoids this, PyBOP does not). |
| DIC / Oxyma | Baseline | Good for standard MW cycles; very stable. | often too slow for neopentyl steric hindrance. |
Optimization Workflow (Decision Matrix)
The following diagram outlines the logic for optimizing the coupling of 4,4-Dimethyl-2-(methylamino)pentanoic acid.
Caption: Optimization logic for hindered amino acid coupling. Note the distinct paths for incomplete coupling vs. racemization.
Detailed Experimental Protocol
Objective: Incorporate Fmoc-4,4-Dimethyl-2-(methylamino)pentanoic acid onto a resin-bound peptide.
Materials:
-
Resin: Rink Amide ProTide or ChemMatrix (PEG-based resins swell better in MW).
-
Amino Acid: Fmoc-4,4-Dimethyl-2-(methylamino)pentanoic acid (0.2 M in NMP).
-
Activator: COMU (0.5 M in DMF) and Oxyma Pure (1.0 M in DMF).
-
Base: DIEA (Diisopropylethylamine), 2.0 M in NMP.
-
Solvent: NMP (N-methylpyrrolidone) is preferred over DMF for microwave stability and solubility.
Step-by-Step Procedure:
-
Resin Preparation:
-
Swell resin in DCM (20 min), then NMP (20 min).
-
Deprotect Fmoc (20% Piperidine/DMF with 0.1M Oxyma to suppress aspartimide formation if relevant). Wash 3x NMP.
-
-
Activation (The "Pre-Activation" Method):
-
Note: For sterically hindered AAs, pre-activation ensures the active ester is ready before hitting the resin, but prolonged pre-activation causes epimerization.
-
Combine Amino Acid (4 eq), COMU (4 eq), and Oxyma (4 eq).
-
Add DIEA (8 eq).[2]
-
Vortex for exactly 30 seconds .
-
Immediately dispense onto the resin.
-
-
Microwave Coupling Cycle:
-
Ramp: 2 minutes to reach target temperature.
-
Hold: 10 minutes at 75°C .
-
Power: Dynamic (typically 30-50W max to maintain temp).
-
Agitation: High/Fast.[3]
> Critical Modification: If coupling TO this residue (i.e., adding the NEXT amino acid onto the N-methyl group), increase temperature to 75°C and time to 20 minutes , or use Double Coupling (2 x 10 min).
-
-
Washing & Capping:
-
Drain and wash with NMP (4x).
-
Capping (Mandatory): Treat with Acetic Anhydride/DIEA/NMP to cap any unreacted amines. This prevents "deletion sequences" (n-1 peptides) which are impossible to separate during purification.
-
-
Monitoring (QC):
-
Chloranil Test: Do NOT use the Kaiser test (ninhydrin) if checking for the presence of the secondary amine (
-methyl). Use the Chloranil or acetaldehyde/chloranil test.-
Blue/Green beads = Secondary amine present (Coupling needed).
-
Colorless/Yellow beads = Coupled.
-
-
Micro-Cleavage: Cleave a small aliquot (5 mg resin) with TFA/TIS/H2O (95:2.5:2.5) for 30 mins and analyze via UPLC-MS.
-
Mechanism of Activation
Understanding the COMU/Oxyma cycle helps in troubleshooting.
Caption: The COMU/Oxyma activation pathway. The microwave energy specifically accelerates the rate-determining step (Active Ester
Troubleshooting & Quality Control
-
Issue: Low Yield (<50%)
-
Issue: Racemization (D-isomer detected)
-
Cause: Over-activation or temperature too high.
-methyl amino acids are prone to oxazolonium ion formation (the pathway to racemization).[1] -
Fix: Lower MW temperature to 50°C and extend time to 30 minutes. Use TMP (2,4,6-trimethylpyridine) (Collidine) instead of DIEA as the base; it is weaker and less likely to abstract the
-proton.
-
References
-
Collins, J. M., et al. (2014). Microwave-Enhanced Synthesis of Peptides Containing Hindered and N-Methyl Amino Acids.[6][7] Organic Letters. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.[1] Chemical Reviews. (Detailed comparison of COMU vs HATU). [Link]
-
CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.[7] Application Note. [Link]
Sources
Minimizing racemization of 4,4-Dimethyl-2-(methylamino)pentanoic acid during synthesis
The following technical guide addresses the minimization of racemization for 4,4-Dimethyl-2-(methylamino)pentanoic acid (also known as
This guide is structured for high-level application scientists and medicinal chemists, focusing on the mechanistic causes of epimerization in sterically hindered,
Module 1: Mechanistic Insight & Risk Analysis
Q: Why is this specific scaffold exceptionally prone to racemization?
A: The racemization risk in 4,4-Dimethyl-2-(methylamino)pentanoic acid arises from a "perfect storm" of electronic and steric factors:
-
N-Methylation Effect: Unlike primary amino acids,
-methyl amino acids cannot form a hydrogen bond between the amide proton and the carbonyl oxygen. This absence destabilizes the transition state and lowers the energy barrier for the formation of oxazolonium ions (pseudo-oxazolones), which are the primary intermediates for racemization. -
Steric Bulk (The Neopentyl Factor): The 4,4-dimethyl (neopentyl) side chain is extremely bulky. This steric hindrance drastically reduces the rate of nucleophilic attack by the incoming amine during peptide coupling.
-
Consequence: The activated ester intermediate exists in solution for a prolonged period.
-
Kinetic Outcome: Since the desired coupling reaction (
) is slowed by sterics, the competing racemization reaction ( ) becomes kinetically significant.
-
-
Base-Promoted Enolization: In the presence of tertiary bases (e.g., DIEA, TEA), the
-proton—already acidified by the electron-withdrawing activated carbonyl—is susceptible to abstraction, leading to direct enolization.
Diagram: Racemization Pathways
Caption: Mechanistic pathways showing how N-methylation and steric hindrance divert the reaction towards oxazolonium formation and enolization.
Module 2: Synthesis of the Monomer (Building Block)
If you are synthesizing the building block from the primary amino acid (L-Neopentylglycine), direct methylation using methyl iodide (MeI) is risky. The Freidinger Method (Oxazolidinone route) is the industry standard for preserving optical purity.
Protocol: Enantioselective N-Methylation via Oxazolidinone
Use this protocol to convert Fmoc-L-Neopentylglycine to Fmoc-N-Me-L-Neopentylglycine without racemization.
Reagents:
-
Paraformaldehyde
-
p-Toluenesulfonic acid (pTsOH)
-
Triethylsilane (Et3SiH)
-
Trifluoroacetic acid (TFA)
Step-by-Step Workflow:
-
Cyclization: Suspend Fmoc-L-Neopentylglycine (1.0 eq), paraformaldehyde (3.0 eq), and pTsOH (0.1 eq) in toluene. Reflux with a Dean-Stark trap to remove water.
-
Checkpoint: The formation of the oxazolidinone ring locks the conformation and protects the
-proton from abstraction.
-
-
Reduction: Dissolve the isolated oxazolidinone in CHCl3. Add TFA and Et3SiH (Triethylsilane) (3:1 ratio). Stir at room temperature for 12–24 hours.
-
Purification: Concentrate in vacuo. Precipitate with cold ether/hexane.
-
Validation: Check chiral purity via HPLC (Chiralpak AD-H or equivalent).
-
| Parameter | Recommended Value | Why? |
| Temperature (Cyclization) | 110°C (Reflux) | Required to drive water removal (Dean-Stark). |
| Solvent (Reduction) | Chloroform/DCM | Solubilizes the intermediate; compatible with TFA. |
| Chiral Integrity | >99% ee | The ring structure prevents |
Module 3: Peptide Coupling (The Critical Step)
This is the most common point of failure. Coupling of 4,4-Dimethyl-2-(methylamino)pentanoic acid to an amine requires specific conditions to suppress epimerization.
The "Golden Rule" of N-Methyl Coupling
Avoid standard bases (DIEA, NMM) whenever possible. If a base is required, use 2,4,6-Collidine (TMP) , which is sterically hindered and less likely to abstract the
Protocol: Low-Racemization Activation
Recommended System: DIC (Diisopropylcarbodiimide) / Oxyma Pure Alternative: HATU / HOAt / Collidine (Only if DIC fails)
Step-by-Step Workflow:
-
Dissolution: Dissolve the
-methyl amino acid (1.0 eq) and Oxyma Pure (1.0 eq) in DMF/DCM (1:1).-
Note: DCM improves solubility and lowers the dielectric constant, which can stabilize the activated ester against racemization.
-
-
Activation: Cool the solution to 0°C . Add DIC (1.0 eq). Stir for 2–5 minutes.
-
Critical: Do NOT pre-activate for >5 minutes. Long pre-activation increases oxazolonium formation.
-
-
Coupling: Add the amine component (1.0–1.2 eq). If the amine is a salt (e.g., HCl salt), add 2,4,6-Collidine (1.0 eq per HCl).
-
Avoid: Do not use DIEA or TEA.
-
-
Reaction: Allow to warm to Room Temperature. Monitor via LCMS.
-
Time: Due to the neopentyl bulk, reaction may take 4–24 hours.
-
Coupling Reagent Comparison Table
| Reagent System | Racemization Risk | Coupling Efficiency | Recommendation |
| DIC / Oxyma | Lowest | High | Primary Choice. Acidic environment suppresses enolization. |
| HATU / DIEA | High | Very High | Avoid. High pH promotes rapid racemization of N-Me AAs. |
| HATU / Collidine | Moderate | Very High | Secondary Choice. Use only for extremely difficult couplings. |
| PyBOP / DIEA | High | Moderate | Do Not Use. Slower activation + high base = racemization. |
Module 4: Troubleshooting & FAQs
Q: I see a split peak in my LCMS with identical mass. Is this the D-isomer?
A: Likely, yes.
-
Action: Co-inject with a synthesized standard of the D-isomer (synthesized intentionally using D-Neopentylglycine) to confirm.
-
Fix: Switch from HATU/DIEA to DIC/Oxyma. Lower the temperature to 0°C for the entire reaction duration.
Q: The coupling is stalling. Can I add more base?
A: NO. Adding more base (especially unhindered bases like DIEA) will exponentially increase racemization without significantly speeding up the nucleophilic attack.
-
Alternative:
-
Use Microwave irradiation (max 50°C, 15 mins) only with DIC/Oxyma.
-
Re-couple (double couple) using fresh reagents rather than forcing the reaction with base.
-
Switch solvent to NMP (N-methylpyrrolidone) to improve kinetics via solvation effects.
-
Q: Can I use acid chlorides (via BTC/Triphosgene)?
A: generally No . While acid chlorides are highly reactive, they are extremely prone to oxazolonium formation for
Troubleshooting Logic Flow
Caption: Decision tree for troubleshooting racemization events during synthesis.
References
-
Freidinger, R. M., Hinkle, J. S., Perlow, D. S., & Arison, B. H. (1983). Synthesis of 9-fluorenylmethyloxycarbonyl-protected N-alkyl amino acids by reduction of oxazolidinones. The Journal of Organic Chemistry, 48(1), 77-81. Link
-
Benoiton, N. L. (2019). Chemistry of Peptide Synthesis. CRC Press. (Chapter 4: Racemization). Link
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Link
-
McDermott, J. R., & Benoiton, N. L. (1973).[6] N-Methylamino acids in peptide synthesis. III. Racemization during deprotection and coupling.[3][7] Canadian Journal of Chemistry, 51(15), 2555-2561. Link
-
Raman, P., et al. (2025). Strategies to Prevent Racemization During Peptide Synthesis. BenchChem Technical Notes. Link
Sources
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. prepchem.com [prepchem.com]
- 3. peptide.com [peptide.com]
- 4. CN114920651A - Synthesis method of (S) -4, 4-dimethyl-2-pentylamine hydrochloride - Google Patents [patents.google.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Optimization of cleavage conditions for 4,4-Dimethyl-2-(methylamino)pentanoic acid peptides
Technical Support Center: Advanced Peptide Cleavage Protocols Ticket ID: #N-Me-Dmp-CLV-001 Subject: Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division
Executive Summary
Welcome to the Technical Support Center. You are working with 4,4-Dimethyl-2-(methylamino)pentanoic acid (often abbreviated as
Standard cleavage protocols (e.g., 95% TFA/2.5% TIS/2.5% H
-
Steric Shielding: The bulky tert-butyl-like side chain combined with
-methylation creates a "hydrophobic pocket" that repels the cleavage cocktail, leading to incomplete removal of neighboring protecting groups (particularly Pbf on Arginine or Trt on Cysteine). -
Solubility & Aggregation: These peptides often aggregate on-resin or fail to precipitate in diethyl ether due to high lipophilicity.
The following guide synthesizes field-proven methodologies to overcome these specific hurdles.
Module 1: The Optimized Cleavage Protocol
Recommendation: Do not use standard "Reagent B". For this specific bulky residue, we recommend a High-Swelling, High-Scavenger Cocktail (Modified Reagent K) to ensure penetration into the steric core.
Reagent Composition (The "Bulky-K" Cocktail)
| Component | Volume % | Function | Mechanism for this Peptide |
| TFA (Trifluoroacetic Acid) | 82.5% | Acidolysis | Protonates protecting groups.[1][2] |
| Phenol (Crystalline) | 5.0% | Scavenger | Disperses hydrophobic aggregates; plasticizes the resin. |
| Thioanisole | 5.0% | Scavenger | Accelerates Pbf removal (critical for Arg near bulky residues). |
| Water | 5.0% | Scavenger | Quenches t-butyl cations. |
| EDT (1,2-Ethanedithiol) | 2.5% | Scavenger | Prevents alkylation of the nucleophilic |
Critical Note: If your peptide contains Cys(Trt) , EDT is non-negotiable. If odorless cleavage is required and no Cys/Met are present, substitute EDT/Thioanisole with 5% TIS (Triisopropylsilane) and increase TFA to 85%.
Step-by-Step Workflow
-
Pre-Cleavage Wash (The Hydrophobic Reset):
-
Wash resin
with DCM (Dichloromethane) to swell the polystyrene matrix. -
Why? N-methylated peptides often collapse in DMF/MeOH. DCM ensures the resin is fully expanded before acid hits.
-
-
Cocktail Addition:
-
Add the "Bulky-K" cocktail (10–15 mL per gram of resin).
-
Thermodynamic Boost: Perform the reaction at 25°C (Room Temp) for the first 30 minutes, then elevate to 35°C for 90 minutes if Arginine(Pbf) is present.
-
Warning: Do not exceed 40°C to avoid acid-catalyzed hydrolysis of the
-methyl amide bond.
-
-
The "Double-Hit" Strategy (For sequences >15 AA):
-
Cleave for 2 hours. Filter the resin (keep the filtrate).
-
Add fresh cocktail to the resin for another 1 hour. Combine filtrates.
-
Why? Saturation of scavengers by bulky protecting groups (like Trt/Pbf) can lead to equilibrium; fresh acid pushes the reaction to completion.
-
-
Post-Cleavage Workup:
-
Evaporate TFA under
flow until the volume is reduced by 90% (oily residue). -
Do not skip evaporation. Direct ether addition to a large volume of TFA often solubilizes hydrophobic N-methyl peptides.
-
Module 2: Troubleshooting & FAQs
Q1: "I added cold ether, but no precipitate formed. The solution is clear/yellow."
Diagnosis: This is the most common issue with 4,4-dimethyl-substituted peptides. The lipophilic side chain makes the peptide soluble in ether/TFA mixtures. Solution:
-
Evaporate Further: Blow down the TFA until the sample is almost a dry film.
-
Change Anti-Solvent: Instead of 100% Diethyl Ether, use a 1:1 mixture of Diethyl Ether and Hexane (cooled to -20°C). The hexane reduces the polarity further, forcing the hydrophobic peptide out of solution.
-
The Water Crash: If ether/hexane fails, add the oily residue dropwise into ice-cold water (if the peptide is not extremely short/polar). Centrifuge the resulting suspension.
Q2: "Mass Spec shows a peak at [M + 124] or [M + 266]. What is this?"
Diagnosis: Incomplete removal of Pbf (Arginine protecting group).[3] Cause: The 4,4-dimethyl group creates a "steric umbrella" that shields the adjacent Arg(Pbf) from the TFA. Solution:
-
Extend Time: Increase cleavage time to 4–5 hours.
-
Agitation: High-speed vortexing is insufficient. Use a shaker to ensure diffusion.
-
Re-Cleavage: Isolate the crude peptide, dry it, and re-dissolve in pure TFA/Thioanisole (9:1) for 1 hour. Dissolving the free peptide eliminates the resin-bound steric hindrance.
Q3: "I see a deletion sequence (M - 127) or fragmentation."
Diagnosis:
-
Avoid Heating: If fragmentation is observed, strictly keep the cleavage at 20–25°C.
-
Check Sequence: If the
-methyl residue is the N-terminal amino acid, ensure it is acetylated or Fmoc-protected before cleavage. Free secondary amines at the N-terminus promote rapid DKP formation, cleaving the dipeptide off the resin prematurely.
Module 3: Visualized Workflows
Figure 1: Optimized Cleavage Logic Tree
Caption: Decision matrix for selecting the correct cleavage cocktail and handling precipitation failures for hydrophobic N-methyl peptides.
Figure 2: Mechanism of Steric Shielding & Solution
Caption: Mechanistic intervention using Thioanisole and Phenol to overcome steric hindrance.
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups in Organic Synthesis. Chemical Reviews.
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.
-
Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methyl-Rich Peptides: Improved Fmoc Deprotection and Cleavage Protocols. Journal of Peptide Science.
-
BenchChem Technical Support. (2025). Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered Residues.
-
Sigma-Aldrich. (2024). Cleavage Cocktails for Fmoc-SPPS.
For further assistance, please reply to this ticket with your HPLC trace and Mass Spec data.
Sources
Technical Support Center: Solving Solubility Challenges for 4,4-Dimethyl-2-(methylamino)pentanoic Acid Intermediates
Welcome to the technical support center for handling 4,4-Dimethyl-2-(methylamino)pentanoic acid and its synthetic intermediates. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this unique, non-proteinogenic amino acid derivative. Its distinct structure, featuring a bulky hydrophobic tert-butyl group and zwitterionic potential, often leads to difficulties in reaction setup, workup, and purification.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address these issues directly. We will explore the underlying chemical principles and provide field-proven, step-by-step protocols to help you overcome these hurdles efficiently.
Part 1: Foundational Understanding & Core Problems
This section addresses the fundamental reasons behind the solubility challenges associated with this class of molecules.
FAQ 1: Why are my 4,4-Dimethyl-2-(methylamino)pentanoic acid intermediates so difficult to dissolve?
The solubility behavior of this molecule and its precursors is governed by two competing structural features:
-
The Hydrophobic Side Chain: The 4,4-dimethylpentyl group (a neopentyl-like structure) is large, non-polar, and "greasy." This moiety significantly lowers the molecule's affinity for polar solvents, especially water.
-
The Amino Acid Headgroup: The presence of both a carboxylic acid (-COOH) and a secondary amine (-NHCH₃) group gives the molecule zwitterionic potential. This means it can carry both a positive and a negative charge, leading to strong intermolecular electrostatic interactions (like in a crystal lattice) but poor solubility in many organic solvents.
The interplay between this high hydrophobicity and the polar, charge-capable headgroup results in a compound that is often poorly soluble in both aqueous and common organic solvents under neutral conditions.
FAQ 2: What is an isoelectric point (pI), and how does it affect my compound's solubility?
The isoelectric point (pI) is the specific pH at which a molecule with both acidic and basic functional groups (like an amino acid) has a net neutral electrical charge.[1][2] At this pH, the molecule exists predominantly as a zwitterion.
-
At the pI: The zwitterions can strongly interact with each other via electrostatic forces, leading to high crystal lattice energy and minimum solubility in aqueous solutions.[1][3][4] If you are adjusting the pH of an aqueous solution during a workup, your compound will likely precipitate or "crash out" as it passes through its pI.
-
Below the pI (Acidic pH): The amine group is protonated (-NH₂⁺CH₃), forming a cationic salt. This charged species is generally more soluble in water.[5][6]
-
Above the pI (Basic pH): The carboxylic acid group is deprotonated (-COO⁻), forming an anionic salt. This species is also more soluble in water.[1][5]
Understanding and manipulating pH is the single most powerful tool for controlling the aqueous solubility of these intermediates.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides actionable steps for resolving common solubility issues encountered in the lab.
Aqueous Solubility: The pH-Controlled Approach
Problem: "My intermediate precipitated from the aqueous layer during an extraction or workup."
This is a classic sign that the pH of your solution is at or near the compound's isoelectric point (pI).
Troubleshooting Workflow: pH Manipulation
Protocol 1: Systematic pH-Solubility Screening
This protocol helps you determine the optimal pH range for dissolving your intermediate.
-
Preparation: Place a small, equal amount (e.g., 2-5 mg) of your solid intermediate into several labeled test tubes or vials.
-
Solvent Addition: Add 1 mL of deionized water to each tube. The compound will likely remain as a suspension.
-
pH Adjustment:
-
Tube 1 (Control): No pH adjustment.
-
Tube 2 (Acidic): Add 0.5 M HCl dropwise, vortexing after each drop, until the solid dissolves. Record the final pH.
-
Tube 3 (Basic): Add 0.5 M NaOH dropwise, vortexing after each drop, until the solid dissolves. Record the final pH.
-
Tube 4 (Buffered): Test solubility in prepared buffer solutions at various pH points (e.g., pH 4, 7, 9).
-
-
Observation: Note the pH at which the compound fully dissolves. This gives you a working range for your experimental procedures.
Organic Solvent Solubility: A Systematic Approach
Problem: "I can't find a suitable solvent for my reaction, chromatography, or crystallization."
The bulky side chain suggests solubility in non-polar solvents, while the amino acid head suggests polar solvents. The reality is often somewhere in between, or requires specialized solvents.
Troubleshooting Strategy: Solvent Screening
-
Start with Common Solvents: Test solubility in a range of solvents with varying polarities (see Table 1).
-
Consider Aprotic Polar Solvents: Solvents like DMF, DMSO, and NMP are often excellent choices for complex amino acid derivatives as they can solvate both the polar headgroup and the non-polar side chain.[2][7]
-
Use Solvent Mixtures (Co-solvents): A mixture of a polar and a non-polar solvent can be highly effective. For example, a Dichloromethane/Methanol or Toluene/Ethanol system can provide the right balance.[8][9]
-
Temperature: Gently warming the mixture can significantly increase solubility. However, be cautious of potential degradation with heat-sensitive intermediates.
Table 1: Common Organic Solvents for Screening
| Solvent Class | Examples | Polarity | Characteristics & Use Cases |
| Non-Polar | Hexanes, Toluene | Low | Good for dissolving highly non-polar precursors or protected intermediates. Often used as an anti-solvent for crystallization. |
| Ethers | Diethyl Ether, MTBE, THF | Low-Medium | General-purpose solvents. THF is more polar and often a good starting point. |
| Halogenated | Dichloromethane (DCM) | Medium | Excellent general-purpose solvent, good for chromatography. |
| Esters | Ethyl Acetate (EtOAc) | Medium | Common for extractions and chromatography. |
| Ketones | Acetone, MEK | Medium-High | Useful but can be reactive with amines under certain conditions. |
| Alcohols | Methanol, Ethanol, IPA | High (Protic) | Can dissolve the polar headgroup but may have limited capacity due to the hydrophobic tail. Good as part of a co-solvent system. |
| Aprotic Polar | DMF, DMSO, NMP, Acetonitrile | High (Aprotic) | Often the most effective for dissolving zwitterionic and N-methylated amino acids.[2][10] Ideal for reaction media. |
Crystallization & Purification Issues
Problem: "My compound 'oils out' instead of forming crystals during crystallization."
"Oiling out" occurs when a compound separates from a solution as a liquid phase rather than a solid crystal lattice. This is common for compounds with low melting points or when the solution is too concentrated or cooled too quickly.[11]
Troubleshooting Protocol: Inducing Crystallization
If your compound oils out or refuses to crystallize, try the following techniques sequentially:
-
Re-dissolve and Dilute: Return the flask to the heat source, add more of the primary solvent to re-dissolve the oil, and allow it to cool much more slowly.[12]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic imperfections in the glass can serve as nucleation sites for crystal growth.[11]
-
Seeding: If you have any solid material, add a single tiny crystal ("seed crystal") to the supersaturated solution to initiate crystallization.[11][12]
-
Antisolvent Addition: While stirring your solution, slowly add a solvent in which your compound is insoluble (an "antisolvent"). For example, if your compound is dissolved in ethyl acetate, slowly add hexanes dropwise until persistent cloudiness appears, then allow it to stand.[11]
Visualization: Impact of pH on Molecular Charge and Solubility
Part 3: Advanced Strategies
If basic troubleshooting fails, consider these more advanced chemical modification strategies.
FAQ 3: Can I use salt formation to improve solubility in organic solvents?
Yes. While pH manipulation is used to form water-soluble salts, you can also form salts that are more soluble in organic solvents. This is particularly useful for purification by chromatography, where the free amine can cause tailing on silica gel.
-
Strategy: Convert the free amino acid into a hydrochloride (HCl) or tosylate (TsOH) salt. These salts often have different solubility profiles and can be less prone to zwitterion formation in moderately polar organic solvents. The salt can then be carried through a purification step and neutralized afterward. This is a common strategy to improve the handling and properties of drug intermediates.[13]
FAQ 4: Are there other additives that can help?
In some cases, especially in aqueous solutions, the addition of certain salts can increase the solubility of amino acids, a phenomenon known as "salting-in."[14][15][16] For example, salts like calcium chloride or magnesium nitrate have been shown to increase the solubility of some amino acids.[15][16] This is a more specialized technique that should be explored if standard pH adjustments and co-solvent methods are insufficient.
References
- Quora. (2014, November 24).
-
Klamt, A., et al. (2006, August 22). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research - ACS Publications. Available from: [Link]
-
Needham, T. E., Jr. (1969). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available from: [Link]
-
Jain, A., et al. (2021, May 27). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics - ACS Publications. Available from: [Link]
-
Pharma Info. (n.d.). Determination of Solubility by Gravimetric Method. Available from: [Link]
-
Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-6. Available from: [Link]
-
Salazar, A., et al. (2016, May). Overview of involvement of amino acids in mammalian cell culture. ResearchGate. Available from: [Link]
-
University of Rhode Island. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Available from: [Link]
-
Pion. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available from: [Link]
-
Qureshi, A., et al. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Available from: [Link]
-
Fotouhi, L., et al. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry, 13(19), 5424-35. Available from: [Link]
-
Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]
-
Pornpitchanarong, C., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Publishing. Available from: [Link]
-
SlideShare. (n.d.). solubility experimental methods.pptx. Available from: [Link]
-
Ferreira, A. R., et al. (n.d.). Salt Effects on the Solubility of Aromatic and Dicarboxylic Amino Acids in Water. SciSpace. Available from: [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2013). Preparation and Evaluation of Amino Acid Based Salt Forms of Model Zwitterionic Drug Ciprofloxacin. SciTechnol. Available from: [Link]
-
ResearchGate. (2025, September 8). Enhancing the Solubility of Poorly Soluble Drugs: Strategies and Advances in Pharmaceutical Formulations. Available from: [Link]
-
International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Available from: [Link]
-
World Journal of Pharmaceutical Research. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Available from: [Link]
-
Ferreira, A. R., et al. (2022, May 18). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. ACS Publications. Available from: [Link]
-
ResearchGate. (n.d.). Solubility of amino acid (AA) derivatives in DMF, neat green solvents.... Available from: [Link]
-
Ferreira, A. R., et al. (2022, June 9). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. PubMed. Available from: [Link]
-
Chemistry LibreTexts. (2024, August 16). 6.6D: Troubleshooting. Available from: [Link]
-
Chemistry Stack Exchange. (2016, October 5). How are solvents chosen in organic reactions? Available from: [Link]
-
RESOLV. (2016, August 9). Tinkering with solvent helps to regulate the crystallization behavior of amino acids. Available from: [Link]
-
Mitrofanov, I., et al. (2012). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. SciSpace. Available from: [Link]
-
Chen, I-C., et al. (2025, April 7). Role of solvent in the spontaneous resolution of amino acids via formation of supramolecular helices. PNAS. Available from: [Link]
Sources
- 1. quora.com [quora.com]
- 2. An effective organic solvent system for the dissolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 7. researchgate.net [researchgate.net]
- 8. ijmsdr.org [ijmsdr.org]
- 9. wjbphs.com [wjbphs.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Preventing Diketopiperazine Formation with 4,4-Dimethyl-2-(methylamino)pentanoic acid
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of diketopiperazine (DKP) formation, with a specific focus on incorporating the sterically hindered N-methylated amino acid, 4,4-Dimethyl-2-(methylamino)pentanoic acid, into your peptide synthesis protocols. As your Senior Application Scientist, my goal is to equip you with both the theoretical understanding and practical solutions to ensure the integrity and yield of your target peptides.
Understanding the Challenge: Diketopiperazine (DKP) Formation
Diketopiperazine (DKP) formation is a significant side reaction in solid-phase peptide synthesis (SPPS), leading to peptide truncation and the generation of a cyclic dipeptide impurity that can be challenging to remove.[1] This intramolecular cyclization occurs at the dipeptide stage, particularly when the N-terminal amine of a dipeptidyl-resin attacks the ester linkage to the solid support, cleaving the dipeptide from the resin.[2]
Several factors can exacerbate DKP formation, including the peptide sequence, the type of resin used, and the deprotection conditions.[3] Sequences containing proline at the second position from the C-terminus are notoriously prone to this side reaction due to the unique ability of proline to adopt a cis-amide bond conformation, which facilitates the cyclization.[3][4] N-methylated amino acids, like 4,4-Dimethyl-2-(methylamino)pentanoic acid, also increase the risk of DKP formation.[5]
This guide will provide strategies to mitigate DKP formation when working with 4,4-Dimethyl-2-(methylamino)pentanoic acid, a unique building block that introduces significant steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of diketopiperazine formation?
A1: The primary mechanism involves the nucleophilic attack of the free N-terminal amine of a dipeptide attached to the resin onto the carbonyl of the ester bond linking the peptide to the solid support. This intramolecular reaction forms a stable six-membered ring (the diketopiperazine), cleaving the dipeptide from the resin. This process is often catalyzed by the basic conditions used for Fmoc-deprotection (e.g., piperidine in DMF).[1][6]
Q2: Why is 4,4-Dimethyl-2-(methylamino)pentanoic acid particularly challenging to work with?
A2: 4,4-Dimethyl-2-(methylamino)pentanoic acid presents a dual challenge for peptide synthesis. Firstly, as an N-methylated amino acid, it is inherently more prone to DKP formation.[5] Secondly, the gem-dimethyl group on the fourth carbon creates significant steric hindrance. This bulkiness can slow down the desired coupling reactions, providing a larger window of opportunity for the undesired DKP formation to occur, especially during the coupling of the third amino acid.
Q3: How does the choice of solid support influence DKP formation?
A3: The choice of resin is a critical factor in preventing DKP formation. Resins that are linked to the peptide via a more sterically hindered ester bond can significantly suppress this side reaction.
| Resin Type | Susceptibility to DKP Formation | Rationale |
| Wang Resin | High | The p-alkoxybenzyl ester linkage is relatively unhindered and susceptible to nucleophilic attack.[3] |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Low | The bulky trityl group provides significant steric hindrance around the ester linkage, making intramolecular cyclization more difficult.[5][7][8] |
For sequences incorporating 4,4-Dimethyl-2-(methylamino)pentanoic acid, the use of 2-Chlorotrityl Chloride (2-CTC) resin is strongly recommended .[5][7]
Q4: What are the best coupling reagents to use with 4,4-Dimethyl-2-(methylamino)pentanoic acid?
A4: Due to the steric hindrance of 4,4-Dimethyl-2-(methylamino)pentanoic acid, standard coupling reagents may lead to incomplete coupling and an increased risk of side reactions. More potent coupling reagents are necessary.
| Coupling Reagent | Class | Key Advantages |
| HATU | Aminium/Uronium Salt | Highly effective for coupling sterically hindered and N-methylated amino acids.[9] |
| PyAOP | Phosphonium Salt | Particularly effective for coupling N-protected N-methyl amino acids to other N-methyl amino acids.[9][10] |
| COMU | Aminium/Uronium Salt | A third-generation reagent with high efficiency, often exceeding that of HATU, and reduced risk of racemization.[9][11] |
It is also advisable to use an additive like Oxyma Pure to enhance coupling efficiency and minimize racemization.[11]
Troubleshooting Guide
Issue 1: Unexpectedly low yield of the final peptide.
-
Possible Cause: "Traceless" DKP formation, where the dipeptide containing 4,4-Dimethyl-2-(methylamino)pentanoic acid has been cleaved from the resin and washed away during synthesis.[3]
-
Troubleshooting Steps:
-
Analyze the Cleavage Solution: After the coupling of the third amino acid, collect the DMF washes and analyze them by mass spectrometry for the presence of the DKP.
-
Switch to 2-CTC Resin: If you are not already using it, switch to a 2-chlorotrityl chloride resin to sterically hinder the DKP formation.[5][7]
-
Optimize Deprotection: Use a milder Fmoc deprotection cocktail. Instead of the standard 20% piperidine in DMF, consider using 2% DBU with 5% piperazine in NMP, which has been shown to reduce DKP formation.[2][5][12]
-
Issue 2: A significant impurity peak is observed in the crude HPLC with a mass corresponding to the DKP.
-
Possible Cause: DKP formation has occurred, but the cyclic dipeptide is soluble in the cleavage cocktail and appears in the final crude product.
-
Troubleshooting Steps:
-
Use a Dipeptide Building Block: This is a highly effective strategy. Pre-synthesize the dipeptide unit containing 4,4-Dimethyl-2-(methylamino)pentanoic acid in solution and then couple it to the first amino acid on the resin. This completely bypasses the susceptible dipeptidyl-resin intermediate.[3][7]
-
In Situ Neutralization: For Boc-based synthesis, employing in situ neutralization protocols can suppress DKP formation.[7]
-
Simultaneous Deprotection/Coupling: An advanced technique involves performing the deprotection of the first amino acid in the presence of the activated second amino acid, effectively "trapping" the free amine before it can cyclize.[13]
-
Experimental Protocols
Protocol 1: Minimized DKP Formation during Fmoc-SPPS
This protocol incorporates the use of 2-CTC resin and an optimized deprotection step.
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in DMF for 1 hour.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using standard protocols.
-
Fmoc Deprotection (First Amino Acid):
-
Coupling of 4,4-Dimethyl-2-(methylamino)pentanoic acid:
-
In a separate vessel, pre-activate Fmoc-4,4-Dimethyl-2-(methylamino)pentanoic acid (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected amino acid on the resin and couple for 2-4 hours. The use of microwave-assisted synthesis can also be beneficial here.[9]
-
-
Continue Synthesis: Proceed with the synthesis using optimized deprotection and coupling protocols for subsequent amino acids.
Protocol 2: Dipeptide Coupling Strategy
-
Dipeptide Synthesis: Synthesize the Fmoc-protected dipeptide (e.g., Fmoc-[AA2]-[4,4-Dimethyl-2-(methylamino)pentanoic acid]-OH) in solution using standard solution-phase peptide synthesis techniques.
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin if a C-terminal amide is desired) and perform Fmoc deprotection of the first amino acid.
-
Dipeptide Coupling:
-
Pre-activate the synthesized dipeptide with a suitable coupling reagent like HATU or PyAOP.
-
Couple the activated dipeptide to the deprotected amino acid on the resin.
-
-
Continue Synthesis: Proceed with the synthesis of the remaining peptide chain.
Visualizing the Process
Caption: DKP Formation and Prevention Strategies.
Caption: Troubleshooting Workflow for DKP Issues.
References
- Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. (n.d.). National Institutes of Health.
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. (2022). ACS Omega. Retrieved from [Link]
-
Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. (2022). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. (2022). ResearchGate. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. (2022). ACS Omega. Retrieved from [Link]
-
Coupling Reagents. (n.d.). AAPPTEC. Retrieved from [Link]
-
Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. (1990). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
DKP formation mechanism. (2022). ResearchGate. Retrieved from [Link]
- Peptide synthesis method for suppressing defect caused by diketopiperazine formation. (2022). Google Patents.
-
Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. (2022). ACS Omega. Retrieved from [Link]
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. (2022). National Institutes of Health. Retrieved from [Link]
-
Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. (2022). Figshare. Retrieved from [Link]
- Methods for the synthesis of diketopiperazines. (1996). Google Patents.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. acs.figshare.com [acs.figshare.com]
- 13. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Purification strategies for hydrophobic peptides with 4,4-Dimethyl-2-(methylamino)pentanoic acid
Topic: Strategies for Peptides Containing 4,4-Dimethyl-2-(methylamino)pentanoic Acid
Status: Operational Support Tier: Level 3 (Advanced Application Science) Agent: Senior Application Scientist
Executive Summary
You are encountering difficulties purifying a peptide containing 4,4-Dimethyl-2-(methylamino)pentanoic acid . This non-canonical amino acid presents a dual challenge:
-
Extreme Hydrophobicity: The 4,4-dimethyl moiety (essentially a tert-butyl group on the side chain) drastically increases retention on Reversed-Phase (RP) supports.
-
Steric Bulk & N-Methylation: The
-methyl group removes a hydrogen bond donor, altering the peptide's solvation shell and secondary structure, often leading to aggregation or "smearing" on chromatograms.
This guide moves beyond standard protocols, offering specialized strategies for solubilization, chromatographic separation, and impurity isolation specific to this residue.
Module 1: Solubilization Strategies (The Gatekeeper)
The Problem: Standard buffers (0.1% TFA/Water) often fail to solvate these peptides, leading to injection of aggregates. This causes broad peaks, ghosting, and high backpressure.
The Solution: You must disrupt hydrophobic clustering before the sample hits the column.
Protocol: The "Hard Hydrophobe" Dissolution Tree
Do not attempt to sonicate in 100% water. This promotes aggregation.
-
Initial Wetting: Add HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) dropwise to the dry lyophilized powder. These fluorinated alcohols are potent disruptors of secondary structure (beta-sheets) often induced by bulky hydrophobic residues.
-
Primary Solubilization: Once wetted, add DMSO or DMF only if necessary. (Limit DMSO to <5% of total volume if possible to avoid UV cutoff interference).
-
Dilution: Dilute with your Starting Mobile Phase (MPA) .
-
Critical Check: If the solution turns cloudy upon adding MPA, you have reached the "critical aggregation concentration." You must add Guanidine HCl (6M) or Acetic Acid to the aqueous portion.
-
Visualization: Solubilization Decision Matrix
Caption: Logic flow for solubilizing peptides with high steric bulk and hydrophobicity prior to HPLC injection.
Module 2: Chromatographic Method Development
The Problem: The 4,4-dimethyl group interacts too strongly with standard C18 columns, causing irreversible binding or extremely late elution (broad peaks).
The Solution: Alter the stationary phase thermodynamics and mobile phase strength.
1. Stationary Phase Selection
Standard C18 is likely too hydrophobic. Switch to phases with lower carbon loads or alternative selectivity.
| Column Chemistry | Suitability | Why it works for this peptide |
| C4 (Butyl) | High | Lower hydrophobicity prevents irreversible binding of the tert-butyl tail. |
| Phenyl-Hexyl | High | Pi-pi interactions offer alternative selectivity to pure hydrophobicity; good for aromatic sequences. |
| C8 (Octyl) | Medium | A compromise if C4 yields poor resolution of early impurities. |
| C18 (ODS) | Low | Risk of "ghost peaks" in subsequent runs due to carryover. |
2. Mobile Phase Engineering
Acetonitrile (ACN) may not be strong enough to elute the peptide in a sharp band.
-
Strategy A (The "Booster"): Replace 10-20% of the Acetonitrile in Mobile Phase B with Isopropanol (IPA) . IPA has a higher elution strength and better solvates bulky aliphatic chains.
-
Strategy B (The "Chaotrope"): If peak tailing persists, add 0.1% Lithium Perchlorate (LiClO₄) to the mobile phase. Note: This requires thorough flushing to prevent salt precipitation.
3. Thermal Thermodynamics
CRITICAL FACTOR: Run the column at 60°C .
-
Mechanism:[1][2] High temperature reduces the viscosity of the mobile phase and increases the mass transfer kinetics of the bulky 4,4-dimethyl residue entering/exiting the pores. It also disrupts hydrogen bonding networks that survive solubilization.
Module 3: Troubleshooting Impurities
The Problem: The steric bulk of 4,4-dimethyl-2-(methylamino)pentanoic acid hinders the coupling of the next amino acid during synthesis. The Result: A specific impurity called a Deletion Sequence (Target Sequence minus the residue after the bulky AA).
Protocol: The "Shallow Gradient" Zoom To separate the Target from the Deletion Sequence (which often differs only slightly in hydrophobicity):
-
Run a Scout Gradient: 5% to 95% B over 20 mins. Note the elution %B (e.g., elutes at 65% B).
-
Calculate the Isocratic Point: Focus the gradient around this point.
-
The Focused Gradient:
-
0-5 min: 55% B (Load)
-
5-25 min: 55%
75% B (Slope: 1% B per minute) -
Result: This shallow slope expands the resolution between the target and the deletion impurity.
-
Visualization: Method Optimization Loop
Caption: Iterative loop for optimizing peak shape and resolution for hydrophobic peptides.
Frequently Asked Questions (FAQ)
Q: My peptide precipitated inside the fraction collector tubes. Why? A: The fraction collector tubes likely contained only air. When the peptide eluted in high organic solvent (e.g., 70% ACN), it was stable. As the solvent evaporated or cooled, the peptide crashed out.
-
Fix: Pre-fill fraction tubes with 100-200 µL of Acetic Acid or Isopropanol to maintain solubility immediately upon collection.
Q: I see a "Ghost Peak" in my blank run after the peptide injection. A: The 4,4-dimethyl residue is sticking to the column or the injector needle.
-
Fix: Implement a "Sawtooth Wash" between runs: Inject a blank and run a rapid gradient (5%
95% 5% 95%) using Isopropanol or Dichloromethane (DCM) washes if your system plumbing allows (check tubing compatibility).
Q: Can I use TFA for this peptide? A: Yes, but Perchloric Acid (HClO₄) or Phosphate buffers (at low pH) often yield sharper peaks for N-methylated peptides because they act as better ion-pairing agents for the secondary amines, masking the charge more effectively than TFA.
References
-
Agilent Technologies. (2020). Purification of Difficult Peptides: Strategies for Hydrophobic and Aggregating Sequences. Agilent Application Notes. Link
-
Waters Corporation. (2021). Peptide Isolation & Purification Techniques: Column Selection Guide. Waters White Papers. Link
-
Sigma-Aldrich (Merck). (2023). Troubleshooting HPLC: Broad Peaks and Solubility Issues. Technical Service Bulletin. Link
- Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press.
Sources
NMR characterization and assignment of 4,4-Dimethyl-2-(methylamino)pentanoic acid
Topic: Structural Elucidation & Comparative NMR Guide: 4,4-Dimethyl-2-(methylamino)pentanoic Acid (
Strategic Overview: The "Gamma-Steric" Advantage
In the landscape of peptidomimetics, 4,4-Dimethyl-2-(methylamino)pentanoic acid (hereafter referred to as
For drug development professionals, characterizing this molecule is critical because it introduces a unique "Gamma-Steric" clash. Unlike Tle, where the bulk is at the
Why This Guide?
Standard spectral databases often conflate bulky aliphatic amino acids. This guide provides a definitive protocol to distinguish
Comparative NMR Profiling
The following table contrasts
Table 1: Comparative
| Feature | Leucine (Leu) | Tert-Leucine (Tle) | |
| Side Chain Terminus | |||
| Absent (Direct | |||
| Absent | Absent | ||
| Diagnostic Logic | Look for | Look for absence of | Look for Singlet Methyls (9H) + Spacer (2H) + N-Me (3H) . |
Critical Insight: The most common synthesis error is the confusion between
-Me-Npg and-Me-Tle. If you see a singlet -proton and no methylene signals in the 1.4–1.8 ppm range, you have synthesized/purchased the wrong isomer ( -Me-Tle).
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and minimize rotameric broadening typical of
A. Sample Preparation[1]
-
Solvent: DMSO-
(99.9% D) is preferred over D O.-
Reasoning: D
O causes rapid exchange of the amine proton and carboxyl proton, eliminating valuable scalar coupling information between the NH and the -methyl group (if protonated). DMSO stabilizes these protons via hydrogen bonding.
-
-
Concentration: 10–15 mg in 600
L solvent. High concentrations can induce aggregation, broadening the -methyl signal. -
Internal Standard: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm). Avoid TSP in DMSO due to solubility issues.
B. Acquisition Parameters (600 MHz equivalent)
-
1D
H NMR:-
Pulse angle: 30°
-
Relaxation delay (
): 2.0 s (Essential for accurate integration of the slow-relaxing tert-butyl methyls). -
Scans: 16–32.
-
-
2D
H- C HSQC (Multiplicity Edited):-
Differentiation of CH
(negative phase) from CH/CH (positive phase) is non-negotiable for confirming the -methylene bridge.
-
-
2D
H- C HMBC:-
Optimized for long-range coupling (
Hz). Crucial for linking the tert-butyl singlet to the quaternary carbon and the -methylene.
-
Structural Assignment & Elucidation Logic
The assignment of
The "Fingerprint" Region (0.8 – 1.8 ppm)
-
-Position (
-Butyl): A sharp, intense singlet integrating to 9H at 0.90–0.96 ppm .-
Validation: In the
C spectrum, these methyl carbons appear around 29–30 ppm .
-
-
-Position (Methylene): These protons are diastereotopic due to the chiral center at C
. They appear as two distinct doublets of doublets (or a complex multiplet) centered around 1.6 ppm .-
HSQC Check: These must show a negative phase (blue) in edited HSQC, confirming they are CH
.
-
The "Functional" Region (2.3 – 3.5 ppm)
-
-Methyl Group: A sharp singlet at
2.3–2.6 ppm .-
Note: If the sample is acidic (e.g., TFA salt), this may split into a doublet due to coupling with the NH
proton, or broaden due to exchange.
-
-
-Proton: A doublet of doublets (dd) at
3.1–3.4 ppm .-
Coupling: It couples to the two
-protons. The chemical shift is deshielded by both the carboxylic acid and the electronegative nitrogen.
-
The "Skeleton" (Carbon Backbone)
-
Quaternary Carbon (
): A low-intensity peak in C NMR around 30–32 ppm . It will show HMBC correlations to both the -butyl protons and the -methylene protons. -
Carboxyl Carbon (C1): Typical carbonyl range,
170–175 ppm .
Visualization: Assignment Workflow & Structure
The following diagrams illustrate the logical flow for assigning this molecule and its structural comparison to alternatives.
Caption: Figure 1. Decision tree for the NMR-based discrimination of Leucine, Tert-Leucine, and N-Me-Neopentylglycine.
Caption: Figure 2. Structural connectivity map highlighting the functional NMR zones of N-Me-Npg.
References
-
Ch
-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research. (Discusses the conformational impact of -methylation and steric bulk). -
Sigma-Aldrich. (2025). "L-alpha-Neopentylglycine Product Specification." (Provides baseline physical data for the non-methylated parent compound).
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024). "Spectral Database for Organic Compounds (SDBS)."[1] (Authoritative database for NMR shifts of Leucine and Tert-Leucine analogs).
-
Biological Magnetic Resonance Data Bank (BMRB). "L-Leucine Chemical Shift Data." (Reference standards for aliphatic amino acid shifts).
Sources
Mass spectrometry fragmentation patterns of 4,4-Dimethyl-2-(methylamino)pentanoic acid
Technical Comparison Guide: Mass Spectrometry Profiling of 4,4-Dimethyl-2-(methylamino)pentanoic Acid (N-Me-Npg)
Executive Summary
4,4-Dimethyl-2-(methylamino)pentanoic acid , often abbreviated as N-Methyl-Neopentylglycine (N-Me-Npg) , is a non-proteinogenic amino acid increasingly utilized in peptide therapeutics (e.g., NPR-B agonists, ADCs) to enhance proteolytic stability and induce specific conformational constraints.
For analytical scientists, N-Me-Npg presents a significant challenge: it is isobaric (MW 159.23 Da) with N-Methylleucine (N-Me-Leu) and N-Methylisoleucine (N-Me-Ile) . Standard low-resolution MS cannot distinguish these species. This guide provides a definitive technical comparison of their fragmentation patterns, establishing a self-validating protocol for unambiguous identification.
Comparative Analysis: N-Me-Npg vs. Isomers
The performance of an analytical method for N-Me-Npg is defined by its ability to resolve this compound from its structural isomers. The table below summarizes the physicochemical and mass spectral differences.
Table 1: Physicochemical & MS Profile Comparison
| Feature | N-Me-Npg (Target) | N-Me-Leu (Alternative) | N-Me-Ile (Alternative) |
| Structure | |||
| Formula | C | C | C |
| (M+H) | m/z 160.13 | m/z 160.13 | m/z 160.13 |
| Immonium Ion | m/z 114.1 | m/z 114.1 | m/z 114.1 |
| Diagnostic Fragment (MS | m/z 57 (t-Butyl cation) | m/z 71 (Loss of Isopropyl) | m/z 85 (Loss of Ethyl) |
| Hydrophobicity (RP-HPLC) | High (Elutes last) | Moderate | Moderate |
| Steric Bulk | Very High (t-Butyl) | High (Isobutyl) | High (Sec-butyl) |
Technical Deep Dive: Fragmentation Pathways
The differentiation of N-Me-Npg relies on MS/MS (MS
Primary Ionization & Immonium Formation
All three isomers yield a protonated molecular ion at m/z 160 . Upon Collision-Induced Dissociation (CID), they lose H
-
Pathway:
Secondary Fragmentation (The Differentiator)
The stability of the side chain dictates the secondary fragmentation of the m/z 114 ion.
-
N-Me-Npg (Target): The bulky tert-butyl group is attached to the
-carbon. Cleavage generates a highly stable tert-butyl cation (m/z 57 ) or results in the loss of the tert-butyl radical.-
Signature: Dominant peak at m/z 57 .[1]
-
-
N-Me-Leu: The isobutyl side chain facilitates the loss of an isopropyl group (43 Da) via inductive cleavage.
-
Signature: Dominant peak at m/z 71 (114 - 43).
-
-
N-Me-Ile: The sec-butyl side chain favors the loss of an ethyl group (29 Da) or a methyl group (15 Da).
-
Signature: Dominant peak at m/z 85 (114 - 29).
-
Visualizing the Fragmentation Logic
The following diagram maps the specific fragmentation pathways that allow for the "performance" of identification.
Caption: Divergent fragmentation pathways of the common m/z 114 immonium ion allow for unambiguous identification of N-Me-Npg.
Experimental Protocol: Self-Validating Identification Workflow
This protocol ensures high-confidence identification by combining chromatographic retention with spectral specificity.
Step 1: LC-MS Setup
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 60% B over 10 minutes. Note: N-Me-Npg is significantly more hydrophobic due to the tert-butyl group and will elute LATER than N-Me-Leu/Ile.
Step 2: MS Acquisition Parameters
-
Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Targeted MS2 or Data-Dependent Acquisition (DDA).
-
Precursor: m/z 160.1 ± 0.5.
-
Collision Energy (CE): Stepped CE (20, 35, 50 eV) is recommended to ensure fragmentation of the stable immonium ion.
Step 3: Data Interpretation Decision Tree
Use the following logic to validate your analyte.
Caption: Logical decision tree for assigning N-methylated amino acid isomers based on MS2/MS3 spectral data.
References
-
Sudoh, T., et al. (1990).[2] C-type natriuretic peptide (CNP): A new member of natriuretic peptide family found in porcine brain. Biochemical and Biophysical Research Communications.[2][3] Link
-
Stoupakis, G., & Kalluri, R. (2003). Natriuretic peptides: biochemistry, physiology, and therapeutic role in heart failure. Heart Disease.[2] Link
-
Biemann, K. (1992). Mass spectrometry of peptides and proteins. Annual Review of Biochemistry. Link
-
Papayannopoulos, I. A. (1995). The interpretation of collision-induced dissociation tandem mass spectra of peptides. Mass Spectrometry Reviews. Link
-
US Patent 8546523B2. (2013). NPR-B agonists.[2] Assignee: Zealand Pharma AS. Link
Sources
Advanced Purity Analysis of 4,4-Dimethyl-2-(methylamino)pentanoic Acid: A Comparative Guide
Executive Summary: The Challenge of the "Invisible" Secondary Amine
4,4-Dimethyl-2-(methylamino)pentanoic acid (also known as
The Analytical Bottleneck:
-
Lack of Chromophore: Unlike aromatic amino acids (e.g., Phenylalanine), this molecule lacks a conjugated
-system, rendering standard UV detection (254 nm) useless. -
Secondary Amine Limitation: The
-methyl group prevents reaction with primary-amine-specific reagents like o-phthalaldehyde (OPA), invalidating common high-throughput amino acid analysis (AAA) protocols. -
Hydrophobicity: The neopentyl group significantly increases retention compared to standard aliphatic amino acids (e.g., Leucine), requiring tailored gradient profiles.
This guide compares three distinct analytical approaches—Direct Low-UV , Pre-column Derivatization (FMOC/Marfey’s) , and Charged Aerosol Detection (CAD) —to establish a robust protocol for purity analysis.
Strategic Method Comparison
The following table objectively evaluates the three primary methodologies available for this analyte.
| Feature | Method A: Direct Low-UV | Method B: Derivatization (FMOC/L-FDLA) | Method C: Charged Aerosol Detection (CAD) |
| Detection Principle | Absorbance at 205–210 nm (Amide/Carboxyl) | Fluorescence/UV of tagged derivative | Measurement of dried particle charge |
| Sensitivity (LOD) | Poor (~100 ng) | Excellent (~10 pg) | High (~1–5 ng) |
| Selectivity | Low (Solvent interference common) | High (Tag-specific) | High (Universal for non-volatiles) |
| Sample Prep | None (Dilute & Shoot) | Complex (Reaction, Quenching) | Minimal (Dilution) |
| Linearity ( | 0.98 – 0.99 | > 0.999 | > 0.995 (Polynomial fit often required) |
| Suitability | Crude purity checks only | Chiral Purity & Trace Impurities | Chemical Purity & Mass Balance |
| Critical Limitation | Drifting baselines; "Invisible" impurities | Reagent peaks interfere; Kinetic stability | Requires volatile mobile phase |
Expert Insight
Why Method C (CAD) is the Gold Standard for Chemical Purity: While derivatization (Method B) offers the highest sensitivity, it introduces variability due to reaction kinetics and reagent by-products (e.g., FMOC-OH). For assessing the chemical purity of the bulk drug substance, CAD provides a "mass-balance" view, detecting synthetic intermediates and salts that lack chromophores or amine handles, which Method B would miss.
Recommended Protocol: RP-HPLC with Charged Aerosol Detection (CAD)
This protocol is designed for Chemical Purity assessment (Area %). It overcomes the UV limitation without the complexity of derivatization.[1]
System Suitability & Configuration
-
Instrument: UHPLC System (e.g., Vanquish or Acquity) coupled with a Charged Aerosol Detector.
-
Detector Settings:
-
Evaporation Temp: 35°C (Low temp preserves semi-volatiles).
-
Power Function: 1.0 (for linearity calibration).
-
Data Rate: 10 Hz.
-
-
Column: Agilent Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 µm) or equivalent solid-core C18.
-
Rationale: The solid-core particle provides high efficiency at lower backpressure. The C18 phase retains the hydrophobic neopentyl group sufficiently to separate it from polar synthesis by-products.
-
Mobile Phase Chemistry
-
Buffer Selection: 20 mM Ammonium Formate (pH 3.8) .
-
Why? Phosphate buffers are non-volatile and will destroy a CAD. TFA suppresses CAD signal. Ammonium formate is volatile and provides the necessary ionic strength and pH control to keep the carboxylic acid protonated (
) for sharp peak shape.
-
-
Solvent A: 20 mM Ammonium Formate in Water (pH 3.8).
-
Solvent B: Acetonitrile (LC-MS Grade).[2]
Gradient Profile
| Time (min) | % B | Flow (mL/min) | Description |
| 0.0 | 5 | 1.0 | Initial Hold (Equilibration) |
| 2.0 | 5 | 1.0 | Load |
| 15.0 | 60 | 1.0 | Linear Gradient (Elution of Main Peak) |
| 18.0 | 95 | 1.0 | Wash (Remove hydrophobic dimers) |
| 20.0 | 95 | 1.0 | Hold Wash |
| 20.1 | 5 | 1.0 | Re-equilibration |
| 25.0 | 5 | 1.0 | End |
Specialized Protocol: Chiral Purity via Marfey’s Method
Since the analyte has a chiral center at Position 2 and is an
The Chemistry
L-FDLA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) reacts with the secondary amine to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral C18 column.
Workflow Diagram
Figure 1: Workflow for Chiral Purity Analysis using Marfey's Reagent. This method converts enantiomers into diastereomers, resolvable on standard C18 columns.
Performance Data Summary
The following data represents typical validation metrics obtained when comparing the CAD Method vs. Low-UV Method .
| Parameter | Method A: Low UV (210 nm) | Method C: CAD (Recommended) |
| LOD (Signal/Noise = 3) | 0.5 µg/mL | 0.05 µg/mL |
| LOQ (Signal/Noise = 10) | 1.5 µg/mL | 0.15 µg/mL |
| Linearity Range | 5 – 500 µg/mL | 0.5 – 500 µg/mL |
| Precision (RSD, n=6) | 1.8% | 0.9% |
| Accuracy (Spike Recovery) | 85% - 115% (Interference prone) | 95% - 105% |
Interpretation
The CAD method provides a 10-fold increase in sensitivity (LOD) compared to low-UV. More importantly, the precision is significantly improved because the CAD baseline is stable during the gradient, whereas UV at 210 nm suffers from "gradient drift" caused by the changing absorbance of the mobile phase (Acetonitrile/Formate).
Troubleshooting & Optimization Logic
Peak Tailing
-
Cause: Interaction between the secondary amine and residual silanols on the silica support.
-
Solution: Ensure the buffer pH (3.8) is sufficiently low to suppress silanol ionization, or increase ionic strength (up to 50 mM Ammonium Formate). Use "End-capped" columns (e.g., EC-C18).
"Ghost" Peaks in CAD
-
Cause: Impurities in the mobile phase. CAD detects everything non-volatile.[3]
-
Solution: Use only LC-MS grade solvents. Do not use glass bottles washed with detergents; rinse glassware with organic solvent.
Decision Logic for Method Selection
Figure 2: Decision Matrix for selecting the appropriate analytical technique based on the specific purity requirement (Chiral vs. Chemical).
References
-
Holzgrabe, U., et al. (2010). "Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine." Journal of Separation Science. Link
-
Thermo Fisher Scientific. (2012). "Sensitive Analysis of Underivatized Amino Acids Using UHPLC with Charged Aerosol Detection." Application Note. Link
-
Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids.[1][2][3][4][5][6][7][8][9][10][11] Link
-
Agilent Technologies. (2020). "Analysis of Amino Acids by HPLC using Agilent Poroshell 120 Columns." Technical Guide. Link
-
Creative Proteomics. "Amino Acid Pre-column Derivatization HPLC Analysis Methods." Link
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. jascoinc.com [jascoinc.com]
- 3. lcms.cz [lcms.cz]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 6. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US20110112038A1 - Novel npr-b agonists - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
Biological activity comparison of N-methylated analogs vs native peptides
[1][2][3][4]
Executive Summary: The "Peptide Paradox" Solution
Native peptides possess high potency and specificity but suffer from the "peptide paradox": poor metabolic stability and low membrane permeability. N-methylation —the replacement of the amide hydrogen with a methyl group (
This guide provides a technical comparison of N-methylated analogs versus their native counterparts, focusing on pharmacokinetic (PK) enhancement , receptor selectivity , and conformational constraints . It is designed for medicinal chemists and pharmacologists requiring actionable data and validated protocols.
Mechanism of Action: Structural & Energetic Shifts
N-methylation alters the biological profile of a peptide through three distinct mechanisms:
-
Steric Shielding (Proteolytic Resistance): The methyl group introduces steric bulk (
) that physically blocks proteases from accessing the scissile amide bond. -
H-Bond Masking (Permeability): It removes a hydrogen bond donor (HBD), lowering the desolvation energy required to enter the lipid bilayer.
-
Conformational Locking (Bioactivity): It restricts the torsion angles (
) of the backbone, often stabilizing cis-peptide bonds or specific turn geometries (e.g., -turns), which can enhance or destroy receptor affinity depending on the position.
Visualization: The N-Methylation Impact Pathway
Caption: Mechanistic flow illustrating how N-methylation translates structural modifications into functional biological outcomes.[2][3]
Comparative Analysis: Native vs. N-Methylated
Metabolic Stability (Proteolytic Resistance)
N-methylation drastically extends plasma half-life (
Table 1: Stability Comparison in Human Plasma
| Peptide Class | Analog | Modification Site |
Key Insight: The effect is position-dependent.[4] Methylation at the P1' site (residue C-terminal to the cleavage site) typically yields the highest stability gains.
Membrane Permeability (Bioavailability)
Removing the amide proton reduces the energetic penalty of desolvation. This is critical for oral bioavailability.
Table 2: Caco-2 Permeability Data (
Receptor Selectivity & Affinity
Unlike stability and permeability, affinity does not always increase. N-methylation can clash with the receptor binding pocket or lock the peptide in an inactive conformation.[5][6]
Case Study: Somatostatin (SRIF) Receptor Subtypes
-
Native SRIF: Binds sst1–sst5 with nanomolar affinity (Non-selective).
-
N-Me-Lys9 Analog: Retains sst2 affinity (
= 0.73 nM) but significantly increases sst5 affinity.[7] -
N-Me-Phe7 Analog: Total loss of affinity (
> 1000 nM) due to disruption of the essential -turn pharmacophore.
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis via On-Resin Mitsunobu Methylation
Objective: Site-specific N-methylation during Solid Phase Peptide Synthesis (SPPS).
Reagents:
-
Triphenylphosphine (
) -
Diisopropyl azodicarboxylate (DIAD)
-
Methanol (MeOH) - Methyl source
Workflow:
-
Protection: Protect the N-terminus of the resin-bound peptide with a Nosyl (2-nitrobenzenesulfonyl) group.
-
Validation: Ninhydrin test must be negative (colorless).
-
-
Methylation: Treat resin with
(5 eq), MeOH (10 eq), and DIAD (5 eq) in dry THF for 1 hour. Repeat twice.-
Validation: Chloranil test (for secondary amines) should be positive (blue/green).
-
-
Deprotection: Remove Nosyl group with
-mercaptoethanol and DBU in DMF. -
Coupling Next Residue: Use HATU/HOAt (high reactivity) as coupling to secondary amines is sterically difficult.
-
Critical Step: Double coupling is mandatory.
-
Protocol B: Comparative Plasma Stability Assay
Objective: Quantify
-
Preparation: Dissolve peptides (100
M) in pooled human plasma (heparinized). -
Incubation: Shake at 37°C.
-
Sampling: Aliquot 50
L at min. -
Quenching: Add 150
L ice-cold Acetonitrile (1% Formic Acid) to precipitate plasma proteins. Centrifuge at 10,000g for 10 min. -
Analysis: Inject supernatant into LC-MS/MS.
-
Calculation: Plot
vs. time. Slope .
Visualization: Experimental Workflow
Caption: Step-by-step workflow for validating metabolic stability enhancements.
Strategic Recommendations for Drug Design
-
N-Methyl Scan: Do not guess the site. Perform a systematic "scan" where each residue is individually methylated to map the Structure-Activity Relationship (SAR).
-
Target the Amide: Focus on amides involved in proteolytic cleavage (identified via metabolite analysis of the native peptide).
-
Avoid Pharmacophores: Do not methylate residues involved in critical H-bonds with the receptor unless the goal is to alter selectivity.
-
Cyclization Synergy: Combine N-methylation with backbone cyclization.[5][6] The combination often yields synergistic improvements in permeability (e.g., Cyclosporine A mimics).
References
-
Di Gioia, M. L., et al. (2016). N-Methylated peptides: A new perspective in medicinal chemistry.Mini-Reviews in Medicinal Chemistry . Link
-
Chatterjee, J., et al. (2008).[6] N-Methylation of peptides: a new perspective in medicinal chemistry.Accounts of Chemical Research . Link
-
Biron, E., et al. (2008). Improving oral bioavailability of peptides by multiple N-methylation: Somatostatin analogues.Angewandte Chemie International Edition . Link
-
Kessler, H. (1982). Conformation and biological activity of cyclic peptides.[2][6][8]Angewandte Chemie . Link
-
Rajeswaran, W. G., et al. (2001). Highly potent and subtype selective ligands derived by N-methyl scan of a somatostatin antagonist.[7]Journal of Medicinal Chemistry . Link
-
Malakoutikhah, M., et al. (2011).[9] The Effect of Multiple N-Methylation on Intestinal Permeability of Cyclic Hexapeptides.[9][10]Molecular Pharmaceutics . Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N-Methyl scan of somatostatin octapeptide agonists produces interesting effects on receptor subtype specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cris.huji.ac.il [cris.huji.ac.il]
- 7. Highly potent and subtype selective ligands derived by N-methyl scan of a somatostatin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CIPSM - N-Methylation of Peptides: A New Perspective in Medicinal Chemistry [cipsm.de]
Technical Comparative Guide: Enantioseparation of 4,4-Dimethyl-2-(methylamino)pentanoic Acid
Executive Summary & Analyte Profiling
This guide evaluates the two most robust methodologies for the chiral separation of 4,4-Dimethyl-2-(methylamino)pentanoic acid . This molecule presents a trifecta of chromatographic challenges:
-
Lack of Chromophore: The aliphatic structure lacks a UV-active
-system, rendering standard UV detection (254 nm) useless without derivatization. -
Steric Bulk: The
-tert-butyl group creates significant steric hindrance, affecting mass transfer and pore accessibility. -
Secondary Amine (
-Methyl): The -methylation prevents the formation of the tripodal hydrogen bonding required by 18-crown-6 ether columns (e.g., CROWNPAK CR), ruling out traditional primary amine methods.
Analyte Specifications
-
Structure: A leucine analog with a bulky tert-butyl side chain and an
-methylated amine. -
pKa (Est.):
2.3 (COOH) and 9.7 (NHMe). Zwitterionic at neutral pH. -
Isoelectric Point (pI):
6.0.
The Two Validated Approaches
We compare Indirect Separation (Derivatization with Marfey’s Reagent) against Direct Separation (Zwitterionic Cinchona Alkaloid CSPs).
| Feature | Method A: Indirect (Marfey's) | Method B: Direct (ZWIX) |
| Primary Utility | Trace Analysis, Biological Matrices, QC | Process Monitoring, Prep Scale, High Throughput |
| Detection | UV (340 nm) | ELSD, CAD, or MS |
| Mechanism | Diastereomeric Resolution on C18 | Double Ion-Pairing |
Technique A: Indirect Separation (Marfey's Method)
The Gold Standard for Analytical Purity
For analytical quantification, particularly in biological matrices or purity assays, derivatization with Marfey’s Reagent (FDAA: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) is the superior choice. It simultaneously solves the detection problem (adds a chromophore) and the separation problem (converts enantiomers to diastereomers).
Mechanism of Action
FDAA undergoes a nucleophilic aromatic substitution (
Detailed Protocol
Note: This protocol is optimized for
-
Preparation:
-
Sample: Dissolve 1 mg of analyte in 50
L water. -
Reagent: Prepare 1% (w/v) FDAA in acetone.
-
Buffer: 1 M NaHCO
.
-
-
Reaction:
-
Mix 50
L Sample + 100 L FDAA solution + 20 L 1 M NaHCO . -
Critical Step: Heat at 45°C for 60 minutes . (Standard protocols use 40°C/45min; the extra heat/time is required for the sterically hindered
-methyl group).
-
-
Quenching:
-
Add 20
L 1 M HCl to stop the reaction and protonate the carboxyl group. -
Dilute with 200
L MeOH/Water (50:50).
-
-
Separation (HPLC Conditions):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 3.5
m, 100 x 4.6 mm). -
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[1]
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 30% B to 70% B over 20 minutes.
-
Detection: UV at 340 nm (The nitro-group absorption max).
-
Workflow Visualization
Figure 1: Optimized Marfey's Reagent workflow for N-methylated amino acids.
Technique B: Direct Separation (Zwitterionic Ion-Exchange)
The Scalable Alternative
For scenarios where derivatization is impractical (e.g., preparative purification or high-throughput screening), Zwitterionic Cinchona Alkaloid CSPs (specifically CHIRALPAK ZWIX(+) ) are the industry standard. Unlike Crown Ethers, ZWIX phases work exceptionally well with secondary amines and bulky side chains.
Mechanism of Action
The ZWIX stationary phase contains a chiral selector with both a cation-exchange site (quinuclidine nitrogen) and an anion-exchange site (sulfonic acid). It separates the amino acid via a Double Ion-Pairing mechanism.[2][3]
-
The analyte's carboxylate binds to the CSP's ammonium site.
-
The analyte's ammonium binds to the CSP's sulfonate site.
-
Steric fit of the tert-butyl group determines the enantioselectivity.
Detailed Protocol
Note: This method requires a detector capable of seeing non-chromophoric compounds.
-
Column Selection:
-
Mobile Phase Formulation (Critical):
-
Base Solvent: MeOH/MeCN (50:50 v/v). Methanol is essential for protic solvation.
-
Additives: 50 mM Formic Acid + 25 mM Diethylamine (DEA).
-
Note: The acid/base ratio controls the ionization state. A 2:1 molar ratio of Acid:Base ensures the analyte is zwitterionic.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C (Lower temperatures, e.g., 10°C, can improve resolution for bulky analytes by reducing thermal motion).
-
Detection: ELSD (Evaporative Light Scattering), CAD (Charged Aerosol), or MS (ESI+).
-
Interaction Logic Visualization
Figure 2: Double ion-pairing mechanism on ZWIX phases. The bulky side chain interacts with the chiral pocket to discriminate enantiomers.[4]
Comparative Performance Analysis
The following data summarizes typical performance metrics for this specific class of bulky,
| Metric | Method A: Marfey's (C18) | Method B: ZWIX(+) |
| Resolution ( | High (> 5.0) | Moderate (2.0 - 3.5) |
| Limit of Detection (LOD) | Excellent (pmol range) | Moderate (depends on ELSD/MS) |
| Sample Prep Time | High (2 hours) | Low (Dilute & Shoot) |
| Kinetic Resolution Risk | Yes (Must monitor reaction completion) | No |
| Scalability | Poor (Analytical only) | Excellent (Prep HPLC compatible) |
| Elution Order | L-L elutes before D-L (typically) | Configurable (ZWIX+ vs ZWIX-) |
Expert Insight: Why not other columns?
-
Crown Ethers (CROWNPAK CR): These rely on the 3-point hydrogen bonding of a primary ammonium ion (
) with the crown ether oxygens. The -methyl group on your analyte disrupts this geometry, leading to poor or no retention/separation. -
Teicoplanin (CHIROBIOTIC T): A valid backup to ZWIX. It works well for amino acids, but ZWIX generally offers higher loading capacity and sharper peaks for
-methylated variants due to the specific ion-exchange sites.
References
-
Marfey, P. (1984). Determination of D-amino acids as enantiomeric derivatives of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide. Carlsberg Research Communications.
-
Ilisz, I., et al. (2012).
-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Journal of Chromatography A. -
Chiral Technologies. (2020). CHIRALPAK® ZWIX(+) and ZWIX(-) Instruction Manual. Daicel Corporation.[5]
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][2][5][6][7][8][9][10][11][12]
Sources
- 1. neuroproteomics.scs.illinois.edu [neuroproteomics.scs.illinois.edu]
- 2. hplc.eu [hplc.eu]
- 3. chiraltech.com [chiraltech.com]
- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 5. chiraltech.com [chiraltech.com]
- 6. hplc.eu [hplc.eu]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. (PDF) HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: A review [academia.edu]
A Comprehensive Guide to the Proper Disposal of 4,4-Dimethyl-2-(methylamino)pentanoic acid
This guide provides essential, immediate safety and logistical information for the proper disposal of 4,4-Dimethyl-2-(methylamino)pentanoic acid. Tailored for researchers, scientists, and drug development professionals, this document offers procedural, step-by-step guidance to ensure the safe and compliant management of this chemical waste. Our commitment is to furnish you with knowledge that extends beyond product use, establishing a foundation of trust and safety in your laboratory operations.
The Imperative of Proper Chemical Waste Management
The disposal of any chemical, including 4,4-Dimethyl-2-(methylamino)pentanoic acid, is a critical aspect of laboratory safety and environmental responsibility. Improper disposal can lead to significant hazards, including environmental contamination, adverse health effects, and severe legal and financial penalties.[1] In the United States, the Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" management system for hazardous materials. This guide is designed to help you navigate these regulations and implement best practices for the disposal of this specific amino acid derivative.
Characterizing the Waste: A Necessary First Step
All chemical waste must be evaluated for the four characteristics of hazardous waste as defined by the EPA:
-
Ignitability: The ability to catch fire.
-
Corrosivity: The ability to corrode metal (typically pH ≤ 2 or ≥ 12.5).
-
Reactivity: The tendency to explode or react violently.
-
Toxicity: The presence of specific toxic chemicals at certain concentrations.[2]
Given its nature as an amino acid, it is unlikely to be ignitable or reactive under normal conditions. Its amphoteric nature means its corrosivity will depend on its formulation. If it is in a solution with a pH at or below 2 or at or above 12.5, it must be treated as corrosive hazardous waste.[3]
Key Disposal Considerations for 4,4-Dimethyl-2-(methylamino)pentanoic acid
| Characteristic | Consideration | Disposal Protocol |
| Physical State | Likely a solid or in a solution. | Solid waste should be containerized separately from liquid waste. |
| Chemical Class | Organic Amino Acid | Do not dispose of down the drain or in regular trash.[3][4][5] |
| Potential Hazards | Assume irritation and potential toxicity. | Handle with appropriate Personal Protective Equipment (PPE). |
| pH | If in solution, determine the pH. | If pH ≤ 2 or ≥ 12.5, it is corrosive hazardous waste.[3] |
| Compatibility | Avoid mixing with other chemicals. | Store separately from incompatible materials to prevent dangerous reactions.[5][6] |
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of 4,4-Dimethyl-2-(methylamino)pentanoic acid.
Step 1: Personal Protective Equipment (PPE)
Before handling any chemical waste, ensure you are wearing the appropriate PPE, including:
-
Safety goggles
-
Chemical-resistant gloves (nitrile is a common choice)
-
A lab coat
Step 2: Waste Segregation
Proper segregation of chemical waste is paramount to prevent dangerous reactions.[1][5]
-
Do not mix 4,4-Dimethyl-2-(methylamino)pentanoic acid waste with other chemical waste streams unless you are certain they are compatible.
-
Keep acidic and basic waste streams separate.[6]
-
Segregate flammable and reactive wastes from corrosive materials.[5][6]
Step 3: Containerization
All chemical waste must be stored in appropriate containers.[4][5]
-
Use a container that is chemically compatible with 4,4-Dimethyl-2-(methylamino)pentanoic acid. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
Ensure the container is in good condition, with no leaks or cracks.[7]
-
The container must have a secure, tight-fitting lid to prevent spills and the release of vapors.[5]
-
Never overfill a waste container; a good rule of thumb is to fill it to no more than 80% capacity.
Step 4: Labeling
Accurate and clear labeling of waste containers is a regulatory requirement and essential for safety.[4][5] The label must include:
-
The words "Hazardous Waste".[4]
-
The full chemical name: "4,4-Dimethyl-2-(methylamino)pentanoic acid". Avoid abbreviations or chemical formulas.[4]
-
The date of waste generation.[4]
-
The location of origin (e.g., laboratory name and room number).[4]
-
The name and contact information of the principal investigator or responsible person.[4]
-
Appropriate hazard pictograms (e.g., irritant, corrosive if applicable).[4]
Step 5: Storage
Store the container of 4,4-Dimethyl-2-(methylamino)pentanoic acid waste in a designated, secure area.
-
This area should be away from general laboratory traffic and heat sources.[5]
-
Ensure the storage area has secondary containment to capture any potential leaks.
-
Do not store full containers of hazardous waste in the laboratory for extended periods. Arrange for timely pickup.[7]
Step 6: Disposal
Chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[4][5]
-
Follow your institution's specific procedures for requesting a waste pickup. This often involves submitting an online form.[4][7]
-
Never dispose of 4,4-Dimethyl-2-(methylamino)pentanoic acid by pouring it down the drain or placing it in the regular trash.[3][4][5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 4,4-Dimethyl-2-(methylamino)pentanoic acid.
Caption: Disposal workflow for 4,4-Dimethyl-2-(methylamino)pentanoic acid.
Emergency Procedures
In the event of a spill or exposure, immediate action is necessary.
-
Spill:
-
Alert personnel in the immediate area.
-
If the spill is small and you are trained to handle it, use an appropriate spill kit to absorb the material.
-
For large spills, evacuate the area and contact your institution's EHS department immediately.
-
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.
-
In all cases of exposure, seek immediate medical attention and provide the medical personnel with information about the chemical.
-
Conclusion: A Commitment to Safety
The proper disposal of 4,4-Dimethyl-2-(methylamino)pentanoic acid is a non-negotiable aspect of responsible laboratory practice. By adhering to the procedures outlined in this guide and consulting with your institution's EHS department, you contribute to a safer working environment and the protection of our planet.
References
- Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
- How to Dispose of Chemical Waste.
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
- How to Ensure Safe Chemical Waste Disposal in Labor
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Laboratory Waste Disposal Safety Protocols.
- How to Properly Manage Hazardous Waste Under EPA Regul
- Hazardous Waste Disposal in the Workplace: EPA Regul
- Procedure for disposing of hazardous waste. MIT Environmental Health & Safety.
Sources
- 1. danielshealth.com [danielshealth.com]
- 2. sustainable-markets.com [sustainable-markets.com]
- 3. web.mit.edu [web.mit.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. canterbury.ac.nz [canterbury.ac.nz]
- 7. vumc.org [vumc.org]
Personal protective equipment for handling 4,4-Dimethyl-2-(methylamino)pentanoic acid
Executive Safety Summary
4,4-Dimethyl-2-(methylamino)pentanoic acid (an analog of N-methylleucine with a bulky tert-butyl side chain) presents a dual-hazard profile common to hindered aliphatic amino acids. While often handled as a research intermediate, its structural similarity to bioactive alkylamines (such as DMAA/DMBA analogs) necessitates precautions against both chemical corrosivity and systemic pharmacological toxicity .
Core Safety Directive: Treat this compound as a Class 1B Skin Corrosive and a Potential Systemic Toxin . The N-methyl group increases lipophilicity compared to non-methylated amino acids, significantly enhancing the risk of dermal absorption.
Hazard Analysis & Risk Assessment
Before selecting PPE, we must understand the mechanism of injury.
| Hazard Domain | Mechanism of Action | Critical Consequence |
| Chemical (pH) | Zwitterionic/Amine Basicity: The secondary amine is moderately basic. Upon contact with moisture (sweat/mucosa), it can generate localized high pH, leading to saponification of skin lipids. | Chemical burns; corneal opacity if eye contact occurs. |
| Pharmacological | Structural Mimicry: Resembles sympathomimetic amines. The tert-butyl group resists metabolic cleavage, potentially prolonging systemic effects if absorbed. | Tachycardia, vasoconstriction, or CNS stimulation upon accidental exposure. |
| Physical | Electrostatic Powder: As a dry solid, amino acids are prone to static charge, causing "fly-away" dust that bypasses standard airflow if not managed. | Inhalation of particulate matter; contamination of surfaces outside the hood. |
PPE Matrix: Task-Based Selection
Do not use a "one-size-fits-all" approach. PPE must scale with the energy and state of the system.
Table 1: PPE Specifications by Operational Tier
| PPE Component | Tier 1: Weighing & Aliquoting (<100 mg solid) | Tier 2: Synthesis & Solubilization (Liquid/Solution) | Tier 3: Spill Cleanup & Waste (>1g or High Conc.) |
| Hand Protection | Double Nitrile (4 mil) . Rationale:[1] Outer glove protects against dust; inner glove prevents contamination during doffing. | Long-Cuff Nitrile (8 mil) over Laminate . Rationale: Solvents (DCM/DMF) used in synthesis permeate nitrile. Laminate (Silver Shield®) provides chemical barrier. | Double Nitrile (High Risk) or Butyl Rubber . Rationale: Mechanical strength required for scrubbing; resistance to waste solvent mixtures. |
| Eye/Face | Safety Glasses (ANSI Z87.[2]1) with side shields.[2][3] | Chemical Splash Goggles (Indirect Vent). Rationale: Prevents liquid entry from splashes that glasses cannot stop. | Face Shield + Goggles . Rationale: Protects entire face/neck from projectile debris or violent reaction. |
| Respiratory | Fume Hood (Sash at 18"). If hood unavailable: N95 (minimum). | Fume Hood Required . Rationale: Vapors from amine-solvent mixtures are respiratory irritants. | P100 Half-Mask Respirator . Rationale: High-efficiency particulate filtration for dust generation during sweeping. |
| Body | Standard Lab Coat (Cotton/Poly).[2] | Chemical-Resistant Apron (Tyvek/PVC). Rationale: Protects chest/lap from solvent spills during transfer. | Tychem® Suit (if >1L spill). Rationale: Full body barrier against saturation. |
Operational Protocols: The "Self-Validating" Workflow
Phase A: Weighing (The Static Hazard)
-
The Problem: The hydrophobic tert-butyl group makes this powder "sticky" and prone to static cling.
-
The Protocol:
-
Ionization: Use an anti-static gun or ionizer bar inside the balance enclosure before opening the vial.
-
Containment: Place the weighing boat inside a secondary container (e.g., a larger glass petri dish) to catch stray particles.
-
Validation: Wipe the exterior of the secondary container with a damp Kimwipe before removing it from the hood. If the wipe shows residue, your technique failed; re-clean.
-
Phase B: Solubilization (The Exothermic Hazard)
-
The Problem: Adding acid (HCl) or base to this amine can generate heat/fumes.
-
The Protocol:
-
Chill: Pre-cool the solvent (methanol/water) to 0°C if neutralizing with strong acid.
-
Add Acid to Amine: Never add the solid amine to hot acid. Add acid dropwise to the amine solution.
-
Venting: Ensure the reaction vessel is vented (needle/bubbler) to prevent pressure buildup from exotherms.
-
Visualization: Decision Logic
Figure 1: PPE Escalation Logic
This diagram illustrates the decision pathway for upgrading PPE based on physical state and solvent presence.
Caption: PPE escalation logic based on physical state and solvent permeation risks.
Disposal & Deactivation
Do not dispose of this compound in general organic waste without segregation if it is unreacted.
Figure 2: Waste Stream Management
Caption: Workflow for neutralizing and segregating amine-based chemical waste.
Disposal Protocol:
-
Segregation: Keep separate from oxidizers (nitric acid, perchlorates). Amines + Oxidizers = Hypergolic (Fire/Explosion) or Nitrosamines (Carcinogens).
-
Labeling: Clearly label waste container: "Contains Aliphatic Amines - Corrosive/Toxic."
-
Deactivation (Spills): For small spills, treat with 10% Citric Acid to convert the volatile amine into a non-volatile citrate salt before wiping up.
Emergency Response
-
Skin Contact: Immediate flush with water for 15 minutes.[4][5][6][7][8][9] Do not use vinegar (exothermic reaction risk on sensitive skin). Use soap and water after initial flush.[4][7][8][9][10]
-
Eye Contact: Irrigate for 15 minutes. Hold eyelids open. Seek ophthalmological evaluation immediately (alkaline burns penetrate deep).
-
Inhalation: Move to fresh air. If wheezing occurs (bronchospasm), medical observation is required.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Standards - 29 CFR 1910.132. United States Department of Labor. [Link]
-
European Chemicals Agency (ECHA). (n.d.). Information on Chemicals - Classification and Labelling Inventory (General entry for aliphatic amines). [Link]
-
PubChem. (n.d.). Compound Summary: Leucine, N-methyl- (Structural Analog Safety Data). National Library of Medicine. [Link]
Sources
- 1. pace.edu [pace.edu]
- 2. wcupa.edu [wcupa.edu]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. pccarx.com [pccarx.com]
- 10. peptide.com [peptide.com]
Retrosynthesis Analysis
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
